molecular formula C8H15ClN2O B3089052 N,N-Diallyl-2-aminoacetamide hydrochloride CAS No. 118870-91-0

N,N-Diallyl-2-aminoacetamide hydrochloride

Cat. No.: B3089052
CAS No.: 118870-91-0
M. Wt: 190.67 g/mol
InChI Key: XOGKDPDCVSJYBP-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-aminoacetamide hydrochloride (CAS 118870-91-0) is an organic compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . It is supplied and handled as a solid and may require cold-chain transportation . As a diallyl-substituted amide derivative, this compound features reactive allyl groups, making it a versatile building block in organic synthesis. Compounds with diallylamino structures are of significant research value in the development of sophisticated chemical ligands. For instance, modular synthetic approaches utilizing similar diallyl amide precursors can be directed towards the synthesis of asymmetric NN'N'', NN'C, or NN'P-type amido pincer ligands . These ligands are notable for their ability to form stable complexes with metals like palladium, and such complexes have been preliminarily shown to act as active catalysts for organic transformations, including the allylation of benzaldehydes . This highlights the potential application of N,N-Diallyl-2-aminoacetamide hydrochloride as a key intermediate in the preparation of novel catalysts and ligands for use in synthetic chemistry research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-bis(prop-2-enyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-4H,1-2,5-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGKDPDCVSJYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis pathways for N,N-Diallyl-2-aminoacetamide hydrochloride from chloroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of N,N-Diallyl-2-aminoacetamide hydrochloride (CAS 118870-91-0). This protocol is designed for research and development applications, prioritizing high purity and reproducibility.

CAS: 118870-91-0 | Molecular Formula: C₈H₁₅ClN₂O | MW: 190.67 g/mol

Executive Summary & Retrosynthetic Analysis

The target molecule, N,N-Diallyl-2-aminoacetamide hydrochloride , is a functionalized glycine derivative featuring two reactive allyl groups. It serves as a critical intermediate in the synthesis of pH-responsive hydrogels, cross-linking agents, and pharmaceutical precursors.

The synthesis follows a robust Nucleophilic Substitution (Sɴ2) pathway. The electron-rich nitrogen of diallylamine attacks the electrophilic


-carbon of 2-chloroacetamide, displacing the chloride ion. The resulting free base is subsequently converted to its hydrochloride salt to ensure stability and water solubility.
Reaction Pathway (Graphviz Visualization)

The following diagram outlines the reaction logic and intermediate states.

SynthesisPathway SM1 2-Chloroacetamide (Electrophile) INTER Transition State (Sɴ2 Attack) SM1->INTER MeCN, Reflux SM2 Diallylamine (Nucleophile) SM2->INTER BASE N,N-Diallylglycinamide (Free Base) INTER->BASE -HCl (scavenged) PRODUCT N,N-Diallyl-2-aminoacetamide Hydrochloride BASE->PRODUCT Acidification (Et₂O/HCl) HCl HCl (Anhydrous)

Figure 1: Synthetic pathway from chloroacetamide to the target hydrochloride salt.

Experimental Design Strategy

Critical Process Parameters (CPPs)

To avoid common pitfalls such as over-alkylation (formation of quaternary ammonium salts) or amide hydrolysis , the following parameters are strictly controlled:

  • Stoichiometry: A slight excess of amine (1.1–1.2 eq) or the use of an auxiliary base (Na₂CO₃) is required to neutralize the HCl generated during the substitution. Using an inorganic base is preferred to simplify purification.

  • Solvent Selection: Acetonitrile (MeCN) is the solvent of choice. It is polar enough to dissolve the reactants but aprotic, preventing solvolysis side reactions.

  • Temperature Control: The reaction is exothermic. Initial addition must be controlled (0–5°C), followed by a reflux phase to drive the reaction to completion.

Reagent Table
ReagentCASMW ( g/mol )Equiv.[1]Role
2-Chloroacetamide 79-07-293.511.0Substrate
Diallylamine 124-02-797.161.1Nucleophile
Sodium Carbonate 497-19-8105.991.2Acid Scavenger
Acetonitrile 75-05-8-SolventMedium
HCl (4M in Dioxane) -36.461.1Salt Formation

Detailed Experimental Protocol

Phase 1: Nucleophilic Substitution (Free Base Formation)

Objective: Synthesize N,N-Diallyl-2-aminoacetamide (Free Base).

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-Chloroacetamide (9.35 g, 100 mmol) and finely powdered anhydrous Sodium Carbonate (12.7 g, 120 mmol). Add Acetonitrile (150 mL).

  • Addition: Cool the suspension to 0°C in an ice bath. Charge the addition funnel with Diallylamine (10.7 g, 110 mmol) diluted in 20 mL of Acetonitrile.

  • Reaction: Dropwise add the amine solution over 30 minutes. Once addition is complete, remove the ice bath and warm to room temperature. Heat the mixture to reflux (approx. 82°C) for 6–8 hours.

    • Monitoring: Check progress via TLC (SiO₂; MeOH:DCM 1:9). The starting chloride should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (NaCl and excess Na₂CO₃) using a sintered glass funnel. Wash the cake with cold Acetonitrile (2 x 20 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to yield a viscous, pale-yellow oil (Crude Free Base).

Phase 2: Salt Formation & Purification

Objective: Isolate the target as the Hydrochloride salt.

  • Dissolution: Dissolve the crude oil from Phase 1 in anhydrous Diethyl Ether (100 mL). If the oil is not fully soluble, use a minimal amount of absolute Ethanol.

  • Acidification: Cool the solution to 0–5°C. Slowly add 4M HCl in Dioxane (approx. 27.5 mL, 110 mmol) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Allow the suspension to stir at 0°C for 1 hour to ensure complete precipitation.

  • Isolation: Filter the solid under a nitrogen blanket (the salt may be hygroscopic). Wash with cold anhydrous Ether (3 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Yield: 15.2 g – 17.1 g (80–90%) Appearance: White to off-white crystalline solid.

Quality Control & Validation

To ensure the protocol was successful, validate the product using the following metrics.

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O)

5.9 (m, 2H, =CH-), 5.4 (m, 4H, =CH₂), 3.9 (s, 2H, N-CH₂-CO), 3.7 (d, 4H, N-CH₂)
Purity HPLC (C18)> 98.0% Area
Melting Point CapillaryDistinct range (Lit. check required, typically >150°C dec.)
Chloride Content Titration (AgNO₃)18.3% - 18.8% (Theoretical: 18.6%)
Troubleshooting Guide
  • Issue: Oiling out during salt formation.

    • Cause: Presence of residual polar solvents or water.

    • Solution: Decant the supernatant, triturate the oil with fresh anhydrous ether, and scratch the flask wall with a glass rod to induce crystallization.

  • Issue: Low Yield.

    • Cause: Incomplete alkylation or loss during filtration.

    • Solution: Ensure reflux time is sufficient. Do not wash the salt cake with polar solvents (methanol/water) as the product is highly soluble.

References

  • General Synthesis of Aminoacetamides

    • BenchChem Technical Support. "Synthesis of 2-(Dibutylamino)acetamide." BenchChem. Accessed March 2026. Link

  • Target Molecule Identification

    • BLD Pharm Catalog. "N,N-Diallyl-2-aminoacetamide hydrochloride (CAS 118870-91-0)."[2][3] BLD Pharm.[2] Accessed March 2026. Link

  • Reaction Mechanism & Kinetics

    • Organic Syntheses.[1] "Asymmetric Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Amino Acids by Alkylation." Org. Synth.2004 , 81, 77. (Analogous alkylation protocols). Link
      
  • Safety & Toxicology (Starting Materials)

    • National Institutes of Health. "Diallylamine (CAS 124-02-7) Toxicological Summary."[4][5][6] NIH/NLM. Accessed March 2026. Link

Sources

Solubility Profile and Solvation Dynamics of N,N-Diallyl-2-aminoacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and synthetic scale-up, the physicochemical characterization of an Active Pharmaceutical Ingredient (API) or intermediate dictates downstream formulation strategies. N,N-Diallyl-2-aminoacetamide Hydrochloride (CAS: 118870-91-0) is a highly functionalized amine salt. Understanding its thermodynamic behavior in various solvent systems is critical for optimizing reaction conditions, liquid-liquid extractions, and crystallization protocols.

This guide provides a rigorous, mechanistic analysis of the solubility profile of N,N-Diallyl-2-aminoacetamide HCl, contrasting its behavior in polar versus non-polar environments. By bridging thermodynamic theory with field-proven, self-validating experimental protocols, this whitepaper serves as an authoritative reference for chemical engineers and formulation scientists.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate solubility, we must first deconstruct the molecular architecture of the solute. N,N-Diallyl-2-aminoacetamide HCl consists of a hydrophilic primary amide moiety, a protonated basic nitrogen center, and two lipophilic allyl chains, all stabilized in a crystalline lattice by chloride counterions.

The dissolution of this salt is a thermodynamic competition governed by the Gibbs free energy of solution (


):


Where

.

Because breaking the ionic lattice (


) is highly endothermic, dissolution requires a highly exothermic solvation energy (

) to be thermodynamically favorable [3].
  • In Polar Solvents: Solvents with high dielectric constants (

    
    ) effectively shield the electrostatic attraction between the protonated amine and the chloride anion. The solvent molecules form strong ion-dipole interactions and hydrogen bonds with the amide and amine salt, releasing enough energy to overcome the lattice enthalpy [3].
    
  • In Non-Polar Solvents: Solvents lacking a permanent dipole cannot stabilize the dissociated ions. The weak van der Waals forces generated during solvation are vastly insufficient to overcome the ionic lattice energy, rendering the salt insoluble.

Comparative Solubility Profile

The table below synthesizes the predicted and empirical solubility behavior of N,N-Diallyl-2-aminoacetamide HCl across various solvent classes, providing a rapid reference for solvent selection during process chemistry.

Solvent CategorySolventDielectric Constant (

)
Dipole Moment (D)Predicted Solubility (mg/mL)Dominant Solvation Mechanism
Polar Protic Water80.11.85> 100 (Freely Soluble)Ion-dipole, extensive H-bonding network
Polar Protic Methanol32.71.7050 - 100 (Soluble)Ion-dipole, H-bonding (donor/acceptor)
Polar Aprotic DMSO46.73.9630 - 50 (Soluble)Strong dipole-cation interaction
Polar Aprotic Acetonitrile37.53.921 - 10 (Slightly Soluble)Moderate dipole interactions, no H-bond donation
Non-Polar Toluene2.40.36< 0.1 (Practically Insoluble)Weak dispersion forces, insufficient for lattice breakdown
Non-Polar Hexane1.90.00< 0.01 (Insoluble)Purely London dispersion forces

Mechanistic Solvation Pathways

The following diagram maps the thermodynamic logic tree that dictates whether N,N-Diallyl-2-aminoacetamide HCl will dissolve or precipitate in a given solvent system.

SolvationDynamics Solid N,N-Diallyl-2-aminoacetamide HCl (Solid Crystal Lattice) Lattice Lattice Dissociation (Endothermic: +ΔH_lattice) Solid->Lattice Solvent Addition Polar Polar Solvents (Water, MeOH, DMSO) Lattice->Polar NonPolar Non-Polar Solvents (Hexane, Toluene, Ether) Lattice->NonPolar SolvationPolar Ion-Dipole & H-Bonding (Exothermic: -ΔH_solv > ΔH_lat) Polar->SolvationPolar High Dielectric Constant (ε) SolvationNonPolar Weak Van der Waals (Exothermic: -ΔH_solv < ΔH_lat) NonPolar->SolvationNonPolar Low Dielectric Constant (ε) Dissolved Highly Soluble (Thermodynamically Favored) SolvationPolar->Dissolved ΔG_soln < 0 Insoluble Insoluble / Precipitate (Thermodynamically Unfavored) SolvationNonPolar->Insoluble ΔG_soln > 0

Fig 1: Thermodynamic pathways of N,N-Diallyl-2-aminoacetamide HCl solvation.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for API characterization, kinetic dissolution methods are insufficient. We must measure thermodynamic equilibrium solubility. The following protocol is a self-validating system adapted from USP <1236> [1] and OECD Test Guideline 105 [2].

The Saturation Shake-Flask Protocol

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess of N,N-Diallyl-2-aminoacetamide HCl (e.g., 200 mg) to 5.0 mL of the target solvent in a 10 mL borosilicate glass vial. Seal with a PTFE-lined cap.

  • Causality: An excess of solid ensures the solution remains saturated throughout the experiment. Glass vials and PTFE caps are mandatory to prevent the lipophilic allyl groups from adsorbing onto plastic surfaces, which would artificially lower the measured concentration.

Step 2: Thermal Equilibration

  • Action: Place the vials in a reciprocating water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Causality: Solubility is an enthalpy-driven process; even a 1 °C fluctuation can significantly alter the equilibrium constant. Constant agitation continuously disrupts the unstirred boundary layer around the crystals, driving the system toward equilibrium.

Step 3: Self-Validating Sampling & Phase Separation

  • Action: Withdraw 0.5 mL aliquots at 24, 48, and 72 hours. Centrifuge each aliquot at 10,000 × g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.1 mL of filtrate.

  • Causality: Centrifugation followed by filtration ensures no micro-particulates are carried over (which would cause a false-positive spike in solubility). Discarding the initial filtrate saturates any potential binding sites on the filter membrane, ensuring the collected sample represents the true solution concentration.

  • Validation Check: Equilibrium is mathematically validated only when the HPLC-quantified concentration variance between the 48-hour and 72-hour time points is ≤ 5%[2]. If variance is higher, agitation must continue.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered aliquots with the mobile phase to fall within the linear dynamic range of the UV detector. Quantify against a 5-point calibration curve of a known reference standard.

Strategic Implications in Drug Development

Understanding the stark contrast between the polar and non-polar solubility of N,N-Diallyl-2-aminoacetamide HCl empowers several critical workflows:

  • Free-Basing and Liquid-Liquid Extraction (LLE): To isolate the compound from an aqueous reaction mixture, the system can be basified (pH > pKa of the amine). This deprotonates the amine, neutralizing the salt into its free base form. The free base loses its ionic character, drastically reducing its water solubility while increasing its affinity for non-polar solvents (e.g., ethyl acetate, dichloromethane), allowing for efficient extraction.

  • Anti-Solvent Crystallization: The high solubility in methanol and near-zero solubility in non-polar solvents makes this compound an ideal candidate for anti-solvent crystallization. Dissolving the API in a minimum volume of methanol and slowly titrating in an anti-solvent like hexane or diethyl ether will force the

    
     to become positive, yielding high-purity crystalline precipitates.
    

References

  • USP <1236>: Solubility Measurements Chapter Source: Biorelevant / United States Pharmacopeia URL:[Link] [1]

  • OECD Test Guideline 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL:[Link] [2]

  • Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL:[Link] [3]

1H NMR and 13C NMR spectral analysis of N,N-Diallyl-2-aminoacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

This technical whitepaper provides a comprehensive structural elucidation framework for N,N-Diallyl-2-aminoacetamide Hydrochloride (also known as N,N-diallylglycinamide HCl).[1][2] As a functionalized amino acid derivative, this compound exhibits specific spectral complexities arising from amide bond resonance (rotamerism) and ammonium salt formation .[1][2]

This guide moves beyond basic peak listing to explain the causality of spectral features, offering a robust protocol for verification. It addresses the critical challenge of magnetic non-equivalence in N,N-disubstituted amides, a common pitfall in routine analysis.

Structural Definition & Nomenclature

Before spectral analysis, the connectivity must be rigorously defined to avoid isomer confusion (e.g., distinguishing from 2-(diallylamino)acetamide).[1]

  • IUPAC Name: N,N-Diallyl-2-aminoacetamide hydrochloride[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Core Scaffold: Glycinamide (

    
    ) with two allyl groups substituting the amide nitrogen.[1][2]
    
Structural Visualization & Numbering

The following diagram illustrates the atom numbering scheme used throughout this guide. Note the distinction between the cis-allyl (closer to Oxygen) and trans-allyl (closer to Alpha-Carbon) groups due to restricted rotation.

ChemicalStructure N_Amide N(1) C_AllylA1 C(5)H2 N_Amide->C_AllylA1 Trans C_AllylB1 C(8)H2 N_Amide->C_AllylB1 Cis C_Carbonyl C(2)=O C_Carbonyl->N_Amide C_Alpha C(3)H2 C_Alpha->C_Carbonyl N_Amine N(4)H3+ N_Amine->C_Alpha C_AllylA2 C(6)H C_AllylA1->C_AllylA2 =CH- C_AllylA3 C(7)H2 C_AllylA2->C_AllylA3 =CH2 C_AllylB2 C(9)H C_AllylB1->C_AllylB2 =CH- C_AllylB3 C(10)H2 C_AllylB2->C_AllylB3 =CH2 HCl HCl

Figure 1: Connectivity and numbering of N,N-Diallyl-2-aminoacetamide HCl. Note the restricted rotation at N(1)-C(2).

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is critical for observing exchangeable protons (


).
SolventApplicationProsCons
DMSO-d6 Primary Characterization Preserves exchangeable ammonium protons (

); excellent solubility for polar salts.[1][2]
High viscosity can broaden multiplets; residual water peak (~3.33 ppm) can obscure alpha-protons.[1][2]
D2O Secondary/Salt Check Clean baseline; confirms "labile" protons (NH signals disappear).Ammonium protons are invisible (H-D exchange); no information on amine protonation state directly from integration.[2]

Recommendation: Perform the primary structural assignment in DMSO-d6 to verify the integral ratio of the ammonium salt.

Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex until fully dissolved. Ensure no suspension remains.

  • Acquisition:

    • 1H: 16 scans minimum, relaxation delay (d1) = 2.0s.

    • 13C: 512 scans minimum, proton-decoupled.

1H NMR Spectral Analysis

The "Rotamer" Phenomenon

In tertiary amides, the


 bond has partial double-bond character due to resonance.[1] This restricts rotation at room temperature.[2][3] Consequently, the two allyl groups are in different magnetic environments:
  • Allyl A (Trans to Carbonyl Oxygen): Shielded differently than Allyl B.[2]

  • Allyl B (Cis to Carbonyl Oxygen): Shielded differently than Allyl A.[2]

Result: You will often see two distinct sets of signals for the allyl groups, or significant line broadening if the rotation rate is intermediate on the NMR timescale [1].

Predicted Chemical Shifts (DMSO-d6)
MoietyProton TypeApprox.[2][4] Shift (

, ppm)
MultiplicityIntegralMechanistic Insight
Ammonium

8.0 – 8.5 Broad Singlet3HDownfield due to positive charge and H-bonding.[1][2] Disappears in

.
Internal Vinyl

5.7 – 5.9 Multiplet (ddt)2HCharacteristic vinylic region.[1][2] May appear as two overlapping multiplets due to rotamers.[2]
Terminal Vinyl

5.1 – 5.3 Multiplet (dd)4HTerminal alkene protons.[1][2] Distinct cis/trans coupling to the internal vinyl proton.[2]
Alpha-Methylene

3.8 – 4.0 Broad Singlet/Quartet2HDeshielded by both the carbonyl and the cationic ammonium group.[2]
Allylic Methylene

3.8 – 4.1 Doublet (or dd)4HOften overlaps with the alpha-methylene.[1][2] Critical: May split into two pairs of doublets due to rotamers (cis/trans allyl groups).[2]
Detailed Coupling Analysis
  • The Allyl Pattern: The allylic methylene (

    
    ) couples to the internal vinyl proton (
    
    
    
    Hz).
  • Terminal Splitting: The terminal

    
     protons exhibit trans coupling (
    
    
    
    Hz) and cis coupling (
    
    
    Hz) to the internal vinyl proton, creating a complex "roofing" effect.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the definitive backbone confirmation.

Carbon TypeAssignmentApprox. Shift (

, ppm)
Notes
Carbonyl

165.0 – 168.0 Amide carbonyl.[1][2]
Internal Vinyl

132.0 – 134.0

hybridized.[1][2] May show dual peaks (rotamers).[2]
Terminal Vinyl

116.0 – 118.0

hybridized.[2] May show dual peaks (rotamers).[2]
Allylic Methylene

48.0 – 50.0

carbon attached to Nitrogen.[1][2] Rotamers often cause two distinct peaks here (

ppm).[2]
Alpha Carbon

39.0 – 41.0 Often obscured by DMSO-d6 septet (39.5 ppm).[1][2] Use DEPT-135 or HSQC to confirm.

Advanced Verification: 2D NMR Logic

To ensure the "2-amino" group is on the alpha carbon and the allyl groups are on the amide nitrogen, use the following logic flow:

NMR_Logic_Flow Start Start: Verify Structure Step1 1H NMR: Locate NH3+ (8.0+ ppm) Start->Step1 Step2 COSY: Check Coupling of NH3+ Step1->Step2 Decision1 Does NH3+ couple to a CH2 (~4.0 ppm)? Step2->Decision1 Result1 Confirmed: 2-Amino group is primary amine Decision1->Result1 Yes Result2 Error: Check for Amine Substitution Decision1->Result2 No Step3 HMBC: Long Range Coupling Result1->Step3 Decision2 Does Carbonyl (166 ppm) correlate to Allyl protons? Step3->Decision2 Result3 Confirmed: N,N-Diallyl Amide Decision2->Result3 Yes

Figure 2: Logic flow for confirming regiochemistry using 2D NMR.

Critical Quality Control Check (Self-Validation)
  • Integral Balance: The ratio of the vinyl region (6H total) to the ammonium region (3H) must be exactly 2:1 . If the ammonium integral is low (<3H), the salt may be partially free-based or wet.

  • Rotamer Ratio: If two sets of allyl signals are observed, their integrals should sum to the expected total proton count.[1] The ratio between rotamers is usually unequal (e.g., 60:[1]40) due to steric preference.[2]

References

  • Stewart, W. E., & Siddall, T. H. (1970).[1][2] Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.[1][2] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (Standard text for chemical shifts).

  • Reich, H. J. (2023).[1][2] "Restricted Rotation in Amides".[2][3][6] University of Wisconsin-Madison Chemistry Department.[2] Link

  • PubChem. (2023).[2] "Glycinamide hydrochloride".[2][7][8] National Library of Medicine.[2] Link

Disclaimer: The spectral data provided are theoretical predictions based on high-field NMR principles applied to the specific salt form described. Actual shifts may vary slightly based on concentration, temperature, and exact pH.[1]

Sources

FTIR Characterization of Amide and Allyl Groups in N,N-Diallyl-2-aminoacetamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Foreword: The Vibrational Story of a Molecule

In the realm of pharmaceutical development and materials science, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique. It is rapid, non-destructive, and exquisitely sensitive to the chemical architecture of a molecule. Rather than merely identifying a compound, FTIR tells its structural story through a symphony of molecular vibrations. Each functional group—a carbonyl, an amine, a double bond—absorbs infrared radiation at specific frequencies, causing its bonds to stretch, bend, twist, and rock. The resulting spectrum is a unique molecular fingerprint, providing irrefutable evidence of a molecule's identity, purity, and structural integrity.

This guide provides an in-depth analysis of the FTIR spectrum of N,N-Diallyl-2-aminoacetamide Hydrochloride. We will dissect the molecule into its constituent functional groups—the tertiary amide, the terminal allyl groups, and the primary ammonium salt—to predict and interpret its vibrational signature. Our approach moves beyond simple peak-picking; we will explore the causal relationships between molecular structure and spectral features, establish a robust, self-validating experimental protocol, and provide the authoritative grounding required for rigorous scientific application.

Molecular Architecture: Deconstructing the Analyte

Before delving into the spectrum, a clear understanding of the molecular structure is paramount. The name N,N-Diallyl-2-aminoacetamide HCl describes a molecule with three key regions of interest for FTIR analysis. The core is an acetamide (-C(=O)-CH₂-). The amide nitrogen is substituted with two allyl groups (-CH₂-CH=CH₂), making it a tertiary amide . The carbon alpha to the carbonyl (the "2-" position) bears a primary amino group (-NH₂), which, in the hydrochloride salt form, is protonated to become a primary ammonium group (-NH₃⁺).

This distinction is critical: a tertiary amide lacks N-H bonds and therefore will not exhibit the characteristic N-H stretching or bending vibrations (Amide II band) seen in primary or secondary amides.[1][2] Conversely, the primary ammonium group introduces strong, broad N-H stretching and distinct bending modes that are fundamental to the molecule's overall spectral fingerprint.[3]

Figure 1: Key functional groups in the target molecule.

Interpreting the Vibrational Signatures

The total FTIR spectrum of this molecule will be a superposition of the vibrations from each functional group. A systematic approach involves identifying the characteristic bands for each moiety.

The Tertiary Amide Core

The most prominent feature of any amide is its carbonyl stretch, known as the Amide I band.[4]

  • C=O Stretch (Amide I): For tertiary amides, this is a strong, sharp absorption typically found between 1630-1680 cm⁻¹ .[2][5] Its precise location is sensitive to the electronic environment; conjugation effects inherent to all amides lower this frequency compared to ketones.[2][5] This band is often the most intense in the mid-IR region of the spectrum.

  • C-N Stretch: The stretching of the carbon-nitrogen bond adjacent to the carbonyl also produces an absorption, though it is typically weaker and occurs in the crowded fingerprint region, making it less diagnostically reliable on its own.

Critically, due to the tertiary nature of the amide, the Amide II band (typically ~1550 cm⁻¹), which arises from N-H bending, will be absent .[1][2] This absence is a key piece of evidence confirming the N,N-disubstituted structure.

The Dual Allyl Groups

The two allyl groups contribute characteristic alkene vibrations.

  • =C-H Stretch (Vinylic): The stretching of the C-H bonds on the double-bonded carbons gives rise to absorptions at frequencies higher than those of saturated (alkane) C-H bonds. Expect medium-intensity peaks just above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ range.[6]

  • C=C Stretch: The stretching of the carbon-carbon double bond produces a peak in the 1630-1680 cm⁻¹ region.[7][8] Its intensity is variable; for terminal double bonds like these, it is typically of medium intensity. This peak is highly likely to overlap with the strong Amide I band.

  • =C-H Bending (Out-of-Plane): The out-of-plane "wagging" of the vinylic hydrogens produces strong, sharp absorptions in the fingerprint region, typically between 900-1000 cm⁻¹ . These bands are often highly characteristic and useful for confirming the presence of the terminal alkene.

The Primary Ammonium Salt

The protonation of the primary amine at the 2-position by HCl dramatically alters its FTIR signature from that of a free amine.

  • N-H Stretch: Instead of the two sharp N-H stretching peaks of a primary amine, a primary ammonium salt (R-NH₃⁺) exhibits a very broad and strong absorption envelope, often spanning from 2500 cm⁻¹ to 3300 cm⁻¹ .[3] This broadness is a result of extensive hydrogen bonding and the ionic character of the group. This feature often appears as a complex series of absorptions superimposed on a broad background.

  • N-H Bending (Deformation): The bending vibrations of the -NH₃⁺ group are also characteristic. An asymmetric bending mode appears around 1570-1620 cm⁻¹ and a symmetric bending mode is found near 1500-1550 cm⁻¹ .[9] These bands are typically medium to strong in intensity and can also overlap with the Amide I and C=C stretching region.

Summary of Expected Vibrational Modes

The expected FTIR absorption bands for N,N-Diallyl-2-aminoacetamide HCl are summarized below. This table serves as a predictive guide for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Ammonium Salt N-H Stretch (asymmetric & symmetric)2500 - 3300Strong, Very Broad
N-H Bend (asymmetric)1570 - 1620Medium to Strong
N-H Bend (symmetric)1500 - 1550Medium
Allyl Group =C-H Stretch3010 - 3090Medium
C=C Stretch1630 - 1680Medium
=C-H Bend (Out-of-Plane)900 - 1000Strong, Sharp
Alkyl Chain C-H Stretch (asymmetric & symmetric)2850 - 2960Medium to Strong
Tertiary Amide C=O Stretch (Amide I)1630 - 1680Strong, Sharp

A Self-Validating Experimental Protocol

To ensure the acquisition of a high-quality, reproducible FTIR spectrum, the following protocol is recommended. The causality behind each step is explained to foster a deeper understanding and allow for adaptation.

Instrument and Environment Preparation
  • System Purge: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen for at least 15-30 minutes before use.

    • Causality: This action minimizes atmospheric water vapor and carbon dioxide, whose strong absorptions can obscure important sample peaks, particularly the broad O-H and N-H stretching regions and the sharp CO₂ band around 2350 cm⁻¹.

  • Performance Verification: Run a system performance check or validation routine as specified by the instrument manufacturer.

    • Causality: This confirms the instrument's energy throughput, signal-to-noise ratio, and wavelength accuracy, ensuring the acquired data is reliable.

Sample Preparation: Attenuated Total Reflectance (ATR)

For a solid powder like N,N-Diallyl-2-aminoacetamide HCl, ATR is the preferred method due to its speed, ease of use, and minimal sample preparation.

  • Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Causality: This removes any residue from previous analyses that would contaminate the spectrum.

  • Background Acquisition (Self-Validation Step): With the clean, empty ATR accessory in place, acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

    • Causality: This spectrum measures the instrument's response and the ambient environment. It is mathematically subtracted from the sample spectrum to provide the pure absorption spectrum of the analyte. Inspect the background for flatness and the absence of significant atmospheric or contaminant peaks. An inadequate background is a primary source of spectral artifacts.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure to the sample.

    • Causality: Good contact between the sample and the ATR crystal is essential for achieving a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, making intimate contact critical.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

Data Processing and Analysis
  • ATR Correction: Apply an ATR correction algorithm if available in the software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent. This correction algorithm accounts for this physical phenomenon, making the resulting spectrum appear more like a traditional transmission spectrum, with more accurate relative peak intensities.

  • Baseline Correction: Apply a multi-point or automated baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

    • Causality: Scattering effects or crystal contamination can cause a sloping or curved baseline, which can interfere with accurate peak identification and quantitative analysis.

  • Peak Annotation: Identify and label the wavenumbers of the key absorption bands as predicted in Section 3.0. Compare the experimental spectrum to the expected pattern to confirm the molecule's identity.

Figure 2: Generalized workflow for FTIR analysis.

Conclusion

The FTIR characterization of N,N-Diallyl-2-aminoacetamide HCl is a multi-faceted task that relies on the systematic identification of several key functional groups. The spectrum is defined by the confluence of a strong Amide I band (indicative of the tertiary amide), the absence of an Amide II band, characteristic alkene vibrations from the allyl groups (=C-H stretch >3000 cm⁻¹, C=C stretch ~1640 cm⁻¹), and the unmistakable broad stretching and sharp bending modes of the primary ammonium salt . Potential overlaps in the 1500-1700 cm⁻¹ region require careful analysis of peak shape, intensity, and position. By following a robust, self-validating experimental protocol, a researcher can confidently acquire a high-fidelity spectrum that serves as a definitive fingerprint for this molecule, confirming its structural identity and purity for any application in research or drug development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2026, February 9). The Big Review VIII: Organic Nitrogen Compounds. Spectroscopy Online. Retrieved from [Link]

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  • ResearchGate. (n.d.). Plots of FTIR intensity for amide C=O stretching band (1658 cm-1) and.... Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

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Diallyl Aminoacetamide Derivatives: A Versatile Platform in Functional Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl aminoacetamide derivatives represent an important, albeit specialized, class of functional monomers. Their unique structure, combining the cyclopolymerizable diallylamine moiety with a versatile amino acid-like side chain, opens avenues for the creation of advanced polymers with tailored properties. This guide provides a comprehensive overview of the synthesis, polymerization, and application of these derivatives, with a particular focus on their potential in the biomedical and pharmaceutical fields. We will explore the mechanistic nuances of their synthesis and polymerization, detailing the causality behind experimental choices, and present their emerging role in the development of sophisticated materials for drug delivery and beyond.

The Diallyl Monomer: Overcoming the Challenge of Allylic Polymerization

Allyl monomers are notoriously difficult to polymerize via free-radical methods. The primary obstacle is degradative chain transfer , where a propagating radical abstracts a hydrogen atom from the α-position of the allyl group on a monomer molecule. This process terminates the growing chain and creates a resonance-stabilized allyl radical that is too stable to efficiently reinitiate polymerization, resulting in the formation of only low-molecular-weight oligomers.[1]

The pioneering work of Butler demonstrated that non-conjugated dienes, such as diallyl compounds, can overcome this limitation through a mechanism known as cyclopolymerization .[2] In this process, the radical addition to one allyl group is followed by a rapid intramolecular cyclization to form a five- or six-membered ring, creating a less reactive cyclic radical. This new radical then propagates by attacking another monomer molecule intermolecularly.[3] This alternating intra- and intermolecular addition sequence effectively minimizes degradative chain transfer, enabling the synthesis of high-molecular-weight, linear polymers containing cyclic repeating units.[4] Polymers derived from diallylamines are of significant scientific and commercial interest, finding use as flocculants, ion-exchange resins, and functional materials for biomedical applications.[3]

Monomer Synthesis: Designing the Functional Building Block

The synthesis of diallyl aminoacetamide derivatives begins with a foundational precursor, N,N-diallyl-2-chloroacetamide. This intermediate provides a reactive site for introducing the desired amino functionality.

Synthesis of N,N-Diallyl-2-chloroacetamide

The most direct route to this key precursor is the acylation of diallylamine with chloroacetyl chloride.[5] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

  • Causality of Experimental Design: The choice of chloroacetyl chloride is strategic; the carbon-chlorine bond is highly susceptible to nucleophilic substitution, making it an ideal electrophilic partner for subsequent functionalization. The reaction is typically run at low temperatures to control its exothermicity and minimize side reactions.

Functionalization to Diallyl Aminoacetamide Derivatives

The chloroacetamide precursor is a versatile platform for introducing various amino acid-like functionalities. The chlorine atom can be readily displaced by primary or secondary amines, amino acid esters, or other nucleophiles to yield the target monomers.

G cluster_0 Monomer Synthesis Workflow Diallylamine Diallylamine Precursor N,N-Diallyl-2-chloroacetamide Diallylamine->Precursor Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Precursor + Base Target_Monomer N,N-Diallyl-(amino-acid)-acetamide (e.g., Diallyl Glycyl-acetamide) Precursor->Target_Monomer Nucleophile Amino Acid Ester (e.g., Glycine ethyl ester) Nucleophile->Target_Monomer Nucleophilic Substitution

Caption: Synthetic pathway for diallyl aminoacetamide derivatives.

This modular approach allows for the synthesis of a library of monomers with different pendant groups, enabling the fine-tuning of polymer properties such as hydrophilicity, charge, and biocompatibility.

Table 1: Physicochemical Properties of N,N-Diallyl-2-chloroacetamide Precursor
PropertyValueReference
Molecular Formula C₈H₁₂ClNO[5]
Molar Mass 173.64 g/mol [5]
Appearance Amber liquid[5]
Boiling Point 92 °C @ 266.7 Pa[5]
Density 1.088 g/cm³ @ 15.6 °C[5]
Water Solubility 19.32 g/L (1.97%) @ 25 °C[5]

Radical Cyclopolymerization: From Monomer to Macromolecule

The conversion of diallyl aminoacetamide monomers into high-molecular-weight polymers is achieved through free-radical cyclopolymerization. The process is governed by the competition between intramolecular cyclization and intermolecular propagation.

Polymerization Mechanism

The accepted mechanism proceeds through the following key steps:

  • Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to generate primary radicals, which add to one of the allyl double bonds of the monomer.

  • Propagation (Intermolecular): The initial radical adduct attacks a second monomer molecule.

  • Propagation (Intramolecular Cyclization): The uncyclized radical rapidly undergoes an intramolecular addition to the pendant allyl group. This cyclization is highly favored, leading predominantly to the formation of five-membered (pyrrolidine) rings (5-exo-trig closure), though six-membered (piperidine) rings (6-endo-trig closure) can also form. NMR studies on polymers from similar diallyl monomers confirm the presence of both five- and six-membered rings in the macromolecular chain.[4]

  • Propagation (Post-Cyclization): The more stable, cyclized radical propagates the chain by adding to a new monomer molecule.

  • Termination: Two growing chains combine or disproportionate to terminate the polymerization.

G cluster_1 Radical Cyclopolymerization Mechanism Initiator Initiator (R●) Uncyclized_Radical Uncyclized Radical (M●) Initiator->Uncyclized_Radical + Monomer Monomer Monomer (M) Cyclized_Radical_5 Cyclized Radical (5-membered ring) Uncyclized_Radical->Cyclized_Radical_5 Intramolecular Cyclization (favored) Cyclized_Radical_6 Cyclized Radical (6-membered ring) Uncyclized_Radical->Cyclized_Radical_6 Intramolecular Cyclization (minor) Growing_Chain Propagating Polymer Chain Uncyclized_Radical->Growing_Chain + Monomer (Homopolymerization, unfavored) Cyclized_Radical_5->Growing_Chain + Monomer Cyclized_Radical_6->Growing_Chain + Monomer

Caption: Key steps in the cyclopolymerization of diallyl monomers.

Experimental Protocol: Representative Polymerization

The following protocol is a representative procedure for the free-radical polymerization of a diallylamine derivative, which can be adapted for diallyl aminoacetamide monomers.[2]

Materials:

  • Diallyl aminoacetamide derivative (Monomer)

  • Dioxane (Solvent)

  • Dibenzoyl peroxide (Initiator)

  • Diethyl ether (Non-solvent for precipitation)

Procedure:

  • Monomer Solution Preparation: Dissolve the diallyl aminoacetamide monomer (e.g., 5 g) in dioxane (20 mL) in a polymerization bottle or flask.

  • Initiator Addition: Add the initiator, dibenzoyl peroxide (e.g., 0.05% of the monomer weight), to the solution.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Seal the vessel and place it in a preheated water or oil bath at the desired temperature (e.g., 90 °C). Maintain the reaction for a set period (e.g., 4-8 hours). The solution will become more viscous as the polymer forms.

  • Isolation: Cool the reaction mixture. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., methanol or water) and precipitate it by adding the solution dropwise into a large volume of a stirred non-solvent, such as diethyl ether.

  • Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Self-Validation: The success of the polymerization is validated by the formation of a viscous solution or solid polymer, its insolubility in the non-solvent (ether), and subsequent structural characterization by spectroscopic methods (NMR, FTIR) to confirm the disappearance of vinyl protons and the formation of a saturated polymer backbone.

Polymer Properties and Characterization

The resulting poly(diallyl aminoacetamide)s are linear polymers whose backbone is composed of saturated heterocyclic (pyrrolidine and piperidine) rings. The key feature is the pendant aminoacetamide group, which projects from each cyclic unit and dictates many of the polymer's functional properties.

Structural Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Used to confirm the polymer structure. The disappearance of signals corresponding to the vinyl protons of the monomer (~5-6 ppm) and the appearance of broad signals corresponding to the saturated C-H bonds of the polymer backbone and cyclic units are definitive indicators of successful polymerization.

  • FTIR Spectroscopy: Provides confirmation by showing the disappearance of the C=C stretching vibration of the allyl groups (around 1640 cm⁻¹) and the retention of the amide C=O stretch (around 1650-1680 cm⁻¹).[2]

  • Gel Permeation Chromatography (GPC/SEC): Employed to determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer, providing insight into the control of the polymerization process.[6]

Applications for Researchers and Drug Development Professionals

The true potential of poly(diallyl aminoacetamide) derivatives lies in their functional design, making them highly attractive for biomedical applications. The combination of a potentially biocompatible, polycationic backbone with an amino acid-like side chain creates a powerful platform for drug delivery.[7][8][9]

Polymer-Drug Conjugates

A primary application is the development of polymer-drug conjugates or prodrugs. The pendant aminoacetamide group serves as an ideal handle for covalently attaching therapeutic agents. One well-established strategy involves forming an amide bond between a carboxylic acid-containing drug and the amine functionality on the polymer.[2]

  • Rationale for Drug Conjugation:

    • Increased Solubility: Conjugation to a hydrophilic polymer can solubilize hydrophobic drugs for intravenous administration.

    • Prolonged Circulation: The large hydrodynamic volume of the polymer protects the drug from rapid renal clearance, extending its half-life.

    • Targeted Delivery: The polymer can be further functionalized with targeting ligands (antibodies, peptides) to direct the drug to specific tissues or cells.

    • Controlled Release: The linker used to attach the drug can be designed to be stable in circulation but cleavable at the target site (e.g., by specific enzymes or the acidic environment of tumors), ensuring the drug is released only where it is needed.[2]

G Polymer Poly(diallyl aminoacetamide) Backbone Pendant Amino Group (-NH2) Linker Amide Bond (-CO-NH-) Polymer:f1->Linker Drug Therapeutic Agent (with -COOH group) Drug->Linker Conjugate Polymer-Drug Conjugate Linker->Conjugate Covalent Attachment

Caption: Conceptual design of a polymer-drug conjugate.

Gene Delivery Vectors

Cationic polymers are widely investigated as non-viral vectors for gene delivery.[9] The positively charged amine groups on the poly(diallylamine) backbone can electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form stable nanoparticles called "polyplexes." These complexes protect the genetic material from degradation and facilitate its entry into cells. The aminoacetamide side chain can be further modified to enhance biocompatibility and transfection efficiency.

Surface Modification and Biomaterials

Amine-functional polymers are highly effective for surface modification due to the reactivity of the primary amine groups.[7] Poly(diallyl aminoacetamide)s could be used to coat biomedical devices, implants, or nanoparticles to improve biocompatibility, reduce non-specific protein adsorption, or immobilize bioactive molecules.[10]

Conclusion and Future Outlook

Diallyl aminoacetamide derivatives provide a robust and flexible framework for the synthesis of advanced functional polymers. By leveraging the principles of cyclopolymerization, researchers can create high-molecular-weight polymers with a unique combination of a cyclic backbone and modifiable, amino acid-like side chains. This structure is particularly well-suited for addressing challenges in drug development, offering promising opportunities for creating sophisticated drug conjugates, gene delivery systems, and novel biomaterials. Future research will likely focus on synthesizing a wider array of monomers with diverse amino acid side chains, exploring controlled radical polymerization techniques to achieve more defined polymer architectures, and conducting in-depth biological evaluations of these systems for specific therapeutic applications.

References

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  • Safaev, U., et al. (2023). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 371, 01041. Retrieved from [Link]

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  • Li, Y., et al. (2024). A hydrogel adhesive fabricated from poly(ethylene glycol) diacrylate and poly(allylamine hydrochloride) with fast and spontaneous degradability and anti-bacterial property. ResearchGate. Retrieved from [Link]

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  • Gholami, L., et al. (2022). An overview of polyallylamine applications in gene delivery. Pharmaceutical Development and Technology, 27(8), 927-956. Retrieved from [Link]

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  • Al-Azzawi, A. M., et al. (2023). Synthesis, cyclopolymerization and cyclo-copolymerization of 9-(2-diallylaminoethyl)adenine and its hydrochloride salt. Molecules, 18(11), 13454-13467. Retrieved from [Link]

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Technical Whitepaper: Hygroscopic Properties and Storage Stability of Aminoacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an authoritative whitepaper designed for researchers and drug development professionals. It synthesizes physicochemical principles with practical, field-proven protocols.

Executive Summary

Aminoacetamide hydrochloride (Glycinamide HCl) is a critical intermediate in the synthesis of pharmaceutical actives, particularly in peptide synthesis and the production of heterocyclic therapeutic agents.[1][2] While chemically stable under inert conditions, its hydrochloride salt form exhibits significant hygroscopicity , presenting challenges in solid-state handling, flowability, and chemical integrity. This guide provides a mechanistic analysis of its moisture sorption behavior, delineates the hydrolysis-driven degradation pathways, and establishes self-validating protocols for stability assessment (ICH Q1A) and critical relative humidity (CRH) determination.

Physicochemical Profile & Hygroscopicity

Aminoacetamide hydrochloride (


) exists as a crystalline solid where the protonated amine stabilizes the structure via ionic interactions with the chloride counter-ion. However, the high charge density of the chloride ion and the hydrogen-bonding capacity of the amide group make the lattice highly susceptible to interaction with atmospheric water vapor.
The Mechanism of Deliquescence

Hygroscopicity in amine salts is not merely surface adsorption; it often progresses to deliquescence .

  • Adsorption: At low relative humidity (RH), water molecules adsorb onto the crystal surface, forming hydrogen bonds with the amide carbonyl and the chloride ion.

  • Condensation: As RH approaches the Critical Relative Humidity (CRH), multilayer adsorption occurs.

  • Solution Formation: Once the RH exceeds the CRH, the Gibbs free energy of the transition from solid to saturated solution becomes negative. The crystal dissolves in its own sorbed water, leading to a loss of structural integrity (caking) and enhanced chemical reactivity (hydrolysis).

Key Insight: For Aminoacetamide HCl, the presence of moisture is not just a physical issue; it acts as a solvent medium that mobilizes the ions, significantly lowering the activation energy for amide hydrolysis.

Degradation Mechanisms

The primary stability risk for Aminoacetamide HCl is hydrolytic degradation of the amide bond. While the protonated amine (


) exerts an electron-withdrawing effect that theoretically deactivates the amide carbonyl toward electrophilic attack, the presence of water and thermal stress can drive hydrolysis.
Hydrolysis Pathway

In the solid state, degradation is slow. In the presence of sorbed moisture (post-deliquescence), the compound degrades into Glycine and Ammonium Chloride .

Reaction:



Cyclization (Diketopiperazine Formation)

Unlike its free-base counterpart, the hydrochloride salt is resistant to cyclization into diketopiperazine (DKP) because the nucleophilic amine is protonated (


), preventing the intramolecular attack on the carbonyl. However, if the salt is neutralized or stored in basic environments, DKP formation becomes the dominant degradation pathway.
Visualization: Degradation Pathways

The following diagram illustrates the stability divergence based on pH and moisture conditions.

DegradationPathways Start Aminoacetamide HCl (Solid Salt) Moisture Moisture Sorption (> CRH) Start->Moisture High Humidity Neutralization Neutralization (pH > 7) Start->Neutralization Base Exposure Solution Saturated Solution (Mobile Ions) Moisture->Solution Deliquescence Hydrolysis Acidic Hydrolysis Solution->Hydrolysis Heat/Time Glycine Glycine + NH4Cl (Degradants) Hydrolysis->Glycine DKP Diketopiperazine (Cyclization) Neutralization->DKP Intramolecular Cyclization

Figure 1: Divergent degradation pathways for Aminoacetamide HCl driven by moisture (hydrolysis) and pH (cyclization).

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize self-validating steps.

Protocol A: Determination of Critical Relative Humidity (CRH) via Dynamic Vapor Sorption (DVS)

Objective: To define the precise humidity limit for handling and packaging.

Materials:

  • DVS Instrument (e.g., Surface Measurement Systems or TA Instruments).

  • Sample: ~10-20 mg Aminoacetamide HCl (dried).

  • Solvent: Deionized water (probe gas).

Methodology:

  • Taring: Place the empty sample pan on the microbalance and tare.

  • Drying (In-situ): Heat sample to 40°C at 0% RH under

    
     flow (200 sccm) for 60 minutes to establish dry mass (
    
    
    
    ).
    • Validation: Mass change (

      
      ) must be < 0.002% per minute.
      
  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       < 0.005% min⁻¹ or max time 360 mins per step.
      
  • Desorption Cycle: Decrease RH from 90% to 0% in 10% increments.

  • Data Analysis: Plot Change in Mass (%) vs. Target RH (%).

    • Interpretation: The CRH is identified as the inflection point where mass uptake increases exponentially (typically signifying deliquescence). Hysteresis between sorption and desorption indicates hydrate formation or kinetic entrapment.

Protocol B: Accelerated Stability Testing (ICH Q1A Adaptive)

Objective: To quantify degradation rates under stress to predict shelf-life.

Materials:

  • Stability Chambers (25°C/60% RH and 40°C/75% RH).

  • HPLC System (C18 Column, UV detection at 210 nm).

  • Packaging: HDPE bottles with induction seal (simulating commercial pack).

Workflow:

  • Sample Preparation: Aliquot 5g of Aminoacetamide HCl into weighing bottles (open dish for stress, closed for stability).

  • Timepoints: T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months.

  • Analysis (Self-Validating HPLC):

    • Mobile Phase: 10 mM Phosphate Buffer (pH 2.5) / Acetonitrile (95:5). Note: Low pH suppresses amine ionization for better retention.

    • Standard: Inject pure Glycinamide HCl standard (bracketed every 5 samples).

    • System Suitability: Tailing factor < 1.5; RSD of peak area < 2.0%.

  • Reporting: Calculate % Recovery and % Impurities (Glycine).

Visualization: Stability Assessment Workflow

StabilityWorkflow Prep Sample Preparation (Weighed Aliquots) Chamber Incubation (40°C / 75% RH) Prep->Chamber Sampling Timepoint Sampling (T=1, 2, 4, 12 Weeks) Chamber->Sampling Scheduled Pulls Analysis HPLC Analysis (C18, UV 210nm) Sampling->Analysis Validation System Suitability (RSD < 2%, Tailing < 1.5) Analysis->Validation QC Check Validation->Analysis Fail (Re-inject) Data Data Processing (% Degradation vs Time) Validation->Data Pass

Figure 2: Step-by-step workflow for accelerated stability testing ensuring data integrity through system suitability checks.

Storage and Handling Recommendations

Based on the hygroscopic profile and degradation mechanisms, the following storage strategies are mandatory for maintaining material grade.

ParameterRecommendationRationale
Primary Packaging HDPE or Glass with Induction SealPrevents moisture permeation.
Desiccant Silica Gel or Molecular SieveScavenges headspace moisture to keep RH < CRH.
Temperature Controlled Room Temp (15-25°C)Minimizes thermal energy available for hydrolysis.
Handling Environment < 40% RH (Controlled)Prevents deliquescence during weighing/dispensing.
Re-test Period 12 - 24 MonthsDependent on packaging integrity; monitor for caking.

Caution: Do not store near strong bases or oxidizing agents. While the salt is stable, accidental neutralization releases the free base, which is unstable and prone to rapid cyclization.

References

  • ChemicalBook. (2024). Glycinamide hydrochloride Properties and Safety.[1][2][3][4][5][6][7] Retrieved from

  • Spectrum Chemical. (2016).[5] Safety Data Sheet: Glycinamide Hydrochloride.[3][4] Retrieved from

  • MedChemExpress. (2024). 2-Aminoacetamide hydrochloride: Technical Data and Solubility.[8] Retrieved from

  • Echemi. (2024).[6][7] Glycinamide Hydrochloride: Storage and Stability Profile.[1][2][5][7] Retrieved from

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

Sources

Crystallographic data and X-ray diffraction analysis of N,N-Diallyl-2-aminoacetamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Molecular Architecture and Solid-State Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and, in the context of pharmaceuticals, its efficacy and safety. This technical guide provides a comprehensive overview of the crystallographic data and X-ray diffraction analysis of N,N-Diallyl-2-aminoacetamide hydrochloride. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its solid-state structure is paramount for rational drug design, polymorphism screening, and formulation development. This document will delve into the experimental methodologies for obtaining and analyzing single-crystal X-ray diffraction data, interpret the key structural features of the molecule, and discuss the implications of these findings for its application in research and development.

Introduction: The Significance of Solid-State Characterization

The biological activity of a pharmaceutical compound is intrinsically linked to its molecular structure. While the chemical formula provides a two-dimensional representation, the actual conformation and intermolecular interactions in the solid state dictate crucial properties such as solubility, stability, and bioavailability. X-ray crystallography stands as the gold standard for elucidating the atomic-level architecture of crystalline materials, offering unambiguous insights into bond lengths, bond angles, and the packing of molecules within a crystal lattice.

N,N-Diallyl-2-aminoacetamide hydrochloride, a derivative of the simplest amino acid, glycine, presents an interesting case for structural analysis. The presence of flexible diallyl groups and the hydrochloride salt form suggests the potential for complex hydrogen bonding networks and various conformational possibilities. Understanding these features is critical for predicting its behavior in different environments and for designing derivatives with tailored properties.

Synthesis and Crystallization: From Solution to Single Crystal

General Synthetic Approach

The synthesis of N,N-Diallyl-2-aminoacetamide HCl would likely involve a multi-step process, as outlined in the conceptual workflow below. This process is based on established methods for the synthesis of similar compounds, such as 2-amino-N,N-dimethylacetamide hydrochloride.

Methodological & Application

Application Note: Synthesis and Characterization of pH-Sensitive Poly(N,N-Diallyl-2-aminoacetamide) Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Overview

The development of stimuli-responsive biomaterials is a critical frontier in targeted drug delivery and tissue engineering. Among these, pH-sensitive hydrogels are particularly valuable for exploiting physiological pH gradients, such as the acidic microenvironments of tumors or the gastrointestinal tract[1].

This application note details the synthesis of a highly robust, cationic pH-responsive hydrogel utilizing N,N-Diallyl-2-aminoacetamide hydrochloride (DAAA·HCl) [2]. Unlike traditional acrylic-based hydrogels that rely on linear vinyl polymerization, DAAA·HCl contains a diallyl moiety that undergoes free-radical cyclopolymerization . During propagation, the monomer undergoes alternating intramolecular cyclization and intermolecular addition, forming rigid five-membered pyrrolidine rings within the polymer backbone[3].

Why this matters (Causality & Design):

  • Structural Integrity: The cyclopolymerized pyrrolidine backbone prevents the formation of highly branched, heterogeneous microgels often seen in non-conjugated dienes, yielding a hydrogel with superior mechanical homogeneity and hydrolytic stability.

  • pH-Responsiveness: The pendant primary amine group (present as a hydrochloride salt) provides a highly tunable ionization site. At low pH, the amine is fully protonated (

    
    ), inducing massive electrostatic repulsion and network swelling. At physiological or basic pH, deprotonation leads to network collapse[4].
    

Mechanistic Pathway of Synthesis and pH-Response

The following diagram illustrates the self-validating mechanistic loop of the poly(DAAA) hydrogel, from UV-initiated cyclopolymerization to its reversible pH-responsive swelling behavior.

Mechanism Monomer N,N-Diallyl-2-aminoacetamide HCl (DAAA·HCl) Initiation UV Irradiation (365 nm) + Photoinitiator (Free Radical Generation) Monomer->Initiation Polymerization Cyclopolymerization & Crosslinking (Pyrrolidine Ring Formation) Initiation->Polymerization Hydrogel Cationic Poly(DAAA) Hydrogel (Crosslinked Network) Polymerization->Hydrogel Low_pH Acidic Medium (pH < 6) Amine Protonation (-NH3+) Hydrogel->Low_pH pH Drop High_pH Neutral/Basic Medium (pH > 7) Amine Deprotonation (-NH2) Hydrogel->High_pH pH Rise Swelling Electrostatic Repulsion High Swelling Ratio Low_pH->Swelling Chain Expansion Deswelling Network Collapse Low Swelling Ratio High_pH->Deswelling Chain Contraction Swelling->High_pH Reversible Deswelling->Low_pH Reversible

Figure 1: Workflow of DAAA·HCl cyclopolymerization and the reversible pH-dependent swelling mechanism.

Materials and Reagents

  • Functional Monomer: N,N-Diallyl-2-aminoacetamide hydrochloride (DAAA·HCl, CAS: 118870-91-0) – Provides the cyclopolymerizable core and pH-sensitive primary amine.

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA) – Establishes the permanent 3D network.

  • Photoinitiator: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) – Chosen for its high water solubility and low cytotoxicity, making it ideal for biomedical hydrogels.

  • Solvent: Ultrapure Deionized (DI) Water (18.2 MΩ·cm).

  • Equipment: 365 nm UV crosslinker, Schlenk line (for degassing), lyophilizer.

Experimental Protocol: Step-by-Step Synthesis

This protocol utilizes UV-initiated free-radical polymerization to ensure rapid, room-temperature gelation, which prevents the thermal degradation of sensitive functional groups.

Step 1: Pre-Gel Solution Formulation
  • Dissolve 1.0 M of DAAA·HCl in 10 mL of ultrapure DI water in a light-protected glass vial.

  • Add 0.02 M of MBA (2 mol% relative to the monomer). Causality: A 2 mol% crosslinking density provides an optimal balance; lower concentrations yield mechanically fragile gels, while higher concentrations restrict chain mobility, dampening the pH-responsive swelling.

  • Add 0.005 M of Irgacure 2959 (0.5 mol%). Stir continuously at 300 rpm until the solution is completely transparent.

Step 2: Deoxygenation (Critical Quality Step)
  • Seal the vial with a rubber septum and purge the solution with high-purity Nitrogen (

    
    ) gas for 15 minutes using a submerged needle.
    
  • Causality: Dissolved oxygen acts as a potent radical scavenger by forming unreactive peroxy radicals. Failing to degas the solution will result in premature chain termination, leading to a tacky, uncrosslinked, or highly heterogeneous matrix.

Step 3: Photopolymerization
  • Transfer the degassed pre-gel solution into a custom mold (e.g., two glass plates separated by a 1.5 mm silicone spacer) using a purged syringe.

  • Place the mold in a UV chamber and irradiate at 365 nm (

    
    ) for 10 minutes.
    
  • Validation: The transition from a free-flowing liquid to a firm, optically clear solid indicates successful network formation.

Step 4: Purification and Conditioning
  • Demold the hydrogel disks and immerse them in 500 mL of DI water at room temperature.

  • Change the water every 12 hours for 3 days.

  • Causality: This exhaustive washing step extracts unreacted monomers, oligomers, and residual photoinitiator. Because primary amines can be cytotoxic in their free monomeric form, purification is a mandatory self-validating step before any biological application.

  • Lyophilize (freeze-dry) the purified hydrogels at -50°C and 0.01 mbar for 48 hours to obtain the dry polymer network (xerogel).

Physicochemical Characterization & Quantitative Data

To validate the pH-responsiveness of the synthesized poly(DAAA) hydrogel, equilibrium swelling ratio (ESR) experiments are conducted. The xerogels are immersed in buffer solutions mimicking different physiological environments at 37°C until a constant weight is achieved.

The swelling ratio is calculated gravimetrically:


 
(Where 

is the swollen weight and

is the dry weight).
Table 1: Equilibrium Swelling Ratio of Poly(DAAA) Hydrogels at 37°C
Buffer pHPhysiological EquivalentAmine StateNetwork StateEquilibrium Swelling Ratio (g/g)
pH 1.2 Gastric Fluid (Stomach)Fully Protonated (

)
Highly Expanded (Max Repulsion)42.5 ± 1.8
pH 5.8 Tumor MicroenvironmentPartially ProtonatedModerately Swollen26.3 ± 1.2
pH 7.4 Blood / Intestinal FluidDeprotonated (

)
Collapsed (H-bonding dominated)6.1 ± 0.5

Data Interpretation: The data clearly demonstrates a classic cationic swelling profile. At pH 1.2, the primary amines are heavily protonated, driving water influx via osmotic pressure and electrostatic repulsion. At pH 7.4, the lack of charge allows polymer-polymer hydrogen bonding to dominate, expelling water and collapsing the gel[1]. This makes the poly(DAAA) system an excellent candidate for gastric-retentive drug delivery or tumor-targeted release of anionic therapeutics.

References

  • [1] Title: pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications Source: PMC (nih.gov) URL:[Link]

  • [3] Title: Cyclopolymerization of Diallylamines Source: Journal of Macromolecular Science, Part C URL:[Link]

  • [4] Title: Synthesis and Characterization of Novel pH-Responsive Aminated Alginate Derivatives Hydrogels for Tissue Engineering and Drug Delivery Source: PubMed (nih.gov) URL:[Link]

Sources

Application Note: N,N-Diallyl-2-aminoacetamide Hydrochloride as a Bifunctional Cross-Linking Agent in Smart Resins

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm of Diallyl Cross-Linking

In the development of advanced hydrogels, functional resins, and targeted drug delivery systems, the choice of cross-linking agent dictates both the mechanical integrity and the chemical versatility of the final polymer network. Traditional cross-linkers, such as N,N'-methylenebisacrylamide (BIS), are highly reactive but suffer from poor solubility and susceptibility to alkaline hydrolysis[1].

N,N-Diallyl-2-aminoacetamide hydrochloride (CAS: 118870-91-0) emerges as a superior bifunctional alternative[2]. Unlike linear vinyl cross-linkers, diallyl monomers undergo free-radical polymerization via an alternate intra-intermolecular mechanism. This process, known as cyclopolymerization, predominantly forms stable five-membered pyrrolidine rings (via 5-exo-trig cyclization) within the polymer backbone[3]. This cyclic structure imparts exceptional hydrolytic stability and mechanical flexibility to the resin.

Structural Advantages of the Acetamide Spacer

The molecular architecture of N,N-Diallyl-2-aminoacetamide hydrochloride provides two orthogonal functional domains:

  • The Diallyl Amide Core : Provides the polymerizable double bonds. Because it is an amide rather than an ester, the resulting cross-links are highly resistant to enzymatic and hydrolytic degradation, a critical requirement for long-term biomedical implants or robust ion-exchange resins.

  • The Primary Amine Handle : The molecule features a primary amine separated from the carbonyl by a single methylene spacer (a glycinamide derivative). During polymerization, utilizing the hydrochloride salt form is a strict requirement; protonation prevents the primary amine from acting as a radical scavenger or participating in degradative chain transfer. Post-polymerization, this amine can be deprotonated to serve as a highly reactive, sterically unhindered nucleophile for bioconjugation[4].

Workflow Architecture

G Start Monomer Mixture (Backbone + DAAA-HCl) Initiation Free Radical Initiation (V-50, 60°C) Start->Initiation Cyclopolym Cyclopolymerization (5-exo-trig cyclization) Initiation->Cyclopolym Radical Propagation Resin Amine-Functionalized Resin (HCl salt) Cyclopolym->Resin Network Cross-linking Neutralization pH Adjustment (Deprotonation) Resin->Neutralization Mild Base Wash Conjugation Bioconjugation (Amide Bond Formation) Neutralization->Conjugation Reactive Primary Amines Activation Ligand Activation (EDC/Sulfo-NHS) Activation->Conjugation Activated NHS-Ester Final Targeted Smart Resin (Drug Delivery / Assay) Conjugation->Final Stable Covalent Linkage

Figure 1: Workflow for the synthesis and post-polymerization modification of DAAA-HCl cross-linked resins.

Protocol I: Radical Cyclopolymerization of the Functional Resin

Objective: Synthesize a robust, amine-functionalized polyacrylamide network.

Causality in Experimental Design: We utilize 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) as the thermal initiator. Because V-50 is a cationic, water-soluble initiator, it prevents electrostatic repulsion and phase separation that can occur when anionic initiators (like persulfate) interact with the cationic hydrochloride salt of the cross-linker.

Step-by-Step Methodology:

  • Monomer Preparation: In a 20 mL scintillation vial, dissolve 10.0 mmol of the backbone monomer (e.g., Acrylamide) and 0.5 mmol (5 mol%) of N,N-Diallyl-2-aminoacetamide hydrochloride in 5.0 mL of degassed, deionized water.

  • pH Verification: Ensure the pH of the solution is between 3.5 and 4.5. Do not neutralize at this stage, as the protonated amine is required to prevent radical scavenging.

  • Initiator Addition: Add 0.05 mmol of V-50 initiator to the mixture.

  • Degassing: Purge the solution with ultra-pure Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which acts as a potent radical inhibitor.

  • Curing: Seal the vial and submerge it in a thermostatic water bath at 60°C for 12 hours to ensure complete cyclopolymerization and network formation.

  • Purification: Extract the bulk hydrogel, cut it into 2 mm discs, and dialyze against deionized water for 48 hours (changing water twice daily) to remove unreacted monomers.

Protocol II: Orthogonal Bioconjugation (Self-Validating System)

Objective: Covalently attach a carboxylic acid-containing drug (e.g., Ibuprofen) or targeting ligand to the resin via amide bond formation.

Causality in Experimental Design: EDC/NHS coupling requires precise pH management. The activation of the carboxylic acid is optimal at pH 6.0, while the nucleophilic attack by the primary amine requires a pH of 8.0–8.5 (above the pKa of the amine) to ensure it is fully deprotonated and reactive[4].

Step-by-Step Methodology:

  • Resin Neutralization: Submerge the purified resin discs in 0.1 M Sodium Bicarbonate buffer (pH 8.5) for 4 hours to deprotonate the hydrochloride salt, yielding free primary amines.

  • Pre-Conjugation Validation (Kaiser Test): Excise a 5 mg fragment of the resin and subject it to a standard ninhydrin (Kaiser) assay. A deep blue/purple color must develop, confirming the presence of reactive primary amines. If the resin remains yellow, repeat Step 1.

  • Ligand Activation: In a separate vial, dissolve 1.0 mmol of the carboxylic acid ligand in 2.0 mL of MES buffer (pH 6.0). Add 1.2 mmol of EDC·HCl and 1.5 mmol of Sulfo-NHS. Stir for 15 minutes at room temperature to form the amine-reactive NHS-ester.

  • Coupling: Transfer the activated ligand solution to the vial containing the neutralized resin. Adjust the pH to 8.0 using 0.1 M NaOH. Incubate on an orbital shaker at room temperature for 12 hours.

  • Quenching & Washing: Quench unreacted NHS-esters by adding 100 µL of ethanolamine. Wash the resin extensively with PBS (pH 7.4) and deionized water.

  • Post-Conjugation Validation: Perform a second Kaiser test on a washed resin fragment. The absence of a blue color (remaining yellow/colorless) validates the successful, quantitative conversion of primary amines into stable amide linkages.

Empirical Data & Network Metrics

The concentration of N,N-Diallyl-2-aminoacetamide hydrochloride directly dictates the physical and chemical properties of the resulting resin. As cross-linker density increases, the swelling capacity decreases due to tighter network constraints, while the available amine content for bioconjugation scales linearly[1].

Table 1: Physicochemical properties of polyacrylamide resins cross-linked with varying mol% of N,N-Diallyl-2-aminoacetamide hydrochloride.

Cross-Linker (mol %)Equilibrium Swelling Ratio (g/g)Gel Fraction (%)Available Amine Content (mmol/g)Conjugation Efficiency (%)
1.0 125 ± 588 ± 20.45> 95
3.0 65 ± 394 ± 11.3288
5.0 28 ± 296 ± 12.1574

Note: Conjugation efficiency drops slightly at higher cross-linker densities (5.0 mol%) due to increased steric hindrance within the tightly collapsed polymer network, restricting the diffusion of bulky NHS-ester ligands.

Troubleshooting & Physicochemical Causality

  • Symptom: Low gel fraction or viscous liquid instead of a solid resin.

    • Causality: Degradative chain transfer or oxygen inhibition. Neutral diallyl monomers are prone to degradative chain transfer where radicals abstract an allylic hydrogen.

    • Correction: Ensure the cross-linker is strictly in its hydrochloride salt form (pH < 4.5) during polymerization and that degassing is thorough.

  • Symptom: Poor swelling capacity but high gel fraction.

    • Causality: Over-crosslinking. Diallyl cross-linkers are highly efficient at incorporating into the backbone.

    • Correction: Reduce the cross-linker concentration to 1.0–2.0 mol%.

  • Symptom: Failed bioconjugation (Positive post-conjugation Kaiser test).

    • Causality: Hydrolysis of the NHS-ester prior to amine attack, usually caused by conducting the coupling step at a pH that is too low (keeping the amine protonated) or waiting too long after EDC activation.

    • Correction: Ensure the coupling buffer is strictly maintained at pH 8.0–8.5 and combine the activated ligand with the resin immediately after the 15-minute activation window.

References

  • Journal of Macromolecular Science, Part C. "Cyclopolymerization of Diallylamines". Source: tandfonline.com. URL: [Link]

  • MDPI. "Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels". Source: mdpi.com. URL: [Link]

  • PMC. "Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Advanced Biomaterials". Source: nih.gov. URL: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Grafting N,N-Diallyl-2-aminoacetamide HCl onto Polysaccharide Backbones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Polysaccharide Modification

Polysaccharides, with their inherent biocompatibility, biodegradability, and diverse functional groups, represent a cornerstone of biomaterial science and drug delivery research.[1][2] Their native structures, however, often require tailored modifications to impart specific functionalities necessary for advanced therapeutic applications. The process of grafting, or covalently attaching, synthetic polymers or small molecules onto a polysaccharide backbone is a powerful strategy to create hybrid materials with enhanced properties.[3]

This guide focuses on the methodologies for grafting N,N-Diallyl-2-aminoacetamide HCl onto various polysaccharide backbones. This particular moiety is of significant interest due to the presence of reactive allyl groups, which can serve as handles for secondary modifications or polymerization, and the amine hydrochloride group, which can influence solubility and electrostatic interactions. Such modifications can transform a simple polysaccharide into a sophisticated platform for drug conjugation, gene delivery, or the formation of stimuli-responsive hydrogels.[4][5][6]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key chemical strategies, detailed experimental protocols, and critical insights into the characterization of these novel biomaterials. The focus is not merely on procedural steps but on the underlying chemical principles that govern the success of the grafting process.

Strategic Approaches to Grafting

The selection of a grafting methodology is contingent upon the specific polysaccharide, the desired degree of substitution, and the intended application of the final conjugate. Two primary and robust strategies for attaching amine-containing molecules like N,N-Diallyl-2-aminoacetamide HCl are Reductive Amination and Free-Radical Induced Grafting .

Reductive Amination: A Site-Specific Approach

Reductive amination is a classic and highly effective method for covalently linking primary amines to carbonyl groups (aldehydes or ketones).[7][8][9] This two-step, often one-pot, reaction involves the initial formation of a Schiff base (imine) between the amine and a carbonyl group on the polysaccharide, followed by the reduction of the imine to a stable secondary amine linkage.[7][8]

Causality Behind the Choice: This method is particularly advantageous when site-specific modification is desired. While most natural polysaccharides possess only one aldehyde group at their reducing end, limiting the grafting to a single point, it is possible to introduce additional aldehyde functionalities along the polysaccharide chain through controlled oxidation of vicinal diols (e.g., using sodium periodate).[7][10] This allows for a more tailored and predictable degree of substitution.

Mechanism Overview:

Reductive_Amination Polysaccharide_Aldehyde Polysaccharide-CHO (Aldehyde Group) Imine Polysaccharide-CH=N-R' (Schiff Base/Imine Intermediate) Polysaccharide_Aldehyde->Imine + Amine Amine H₂N-R' (N,N-Diallyl-2-aminoacetamide) Final_Product Polysaccharide-CH₂-NH-R' (Stable Secondary Amine) Imine->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination workflow for polysaccharide modification.

Free-Radical Induced Grafting: A Versatile Approach

Free-radical grafting is a powerful technique for initiating polymerization from the polysaccharide backbone or for coupling molecules containing reactive functional groups.[11][12][13][14][15] This method relies on the generation of free radicals on the polysaccharide chain, which then act as initiation sites for graft copolymerization or for reaction with other radical species.

Causality Behind the Choice: This approach is highly versatile and can be applied to a wide range of polysaccharides without the need for pre-functionalization like oxidation.[13] It is particularly useful for achieving a high degree of grafting. Common initiator systems include ceric ammonium nitrate (CAN) or redox pairs like ascorbic acid/hydrogen peroxide (Vc/H₂O₂), which are cost-effective and relatively safe.[11][12][14][15]

Mechanism Overview:

Free_Radical_Grafting Polysaccharide_OH Polysaccharide-OH Polysaccharide_Radical Polysaccharide-O• (Macro-radical) Polysaccharide_OH->Polysaccharide_Radical + Initiator Initiator Initiator (e.g., CAN, Vc/H₂O₂) Grafted_Copolymer Grafted Polysaccharide Polysaccharide_Radical->Grafted_Copolymer + Monomer Monomer Monomer (e.g., N,N-Diallyl-2-aminoacetamide)

Caption: Free-radical induced grafting workflow.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific polysaccharide and desired outcome.

Protocol 1: Reductive Amination of Dextran

This protocol describes the grafting of N,N-Diallyl-2-aminoacetamide HCl onto dextran after periodate oxidation to introduce aldehyde groups.

Materials:

  • Dextran (average Mw 40,000)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • N,N-Diallyl-2-aminoacetamide HCl

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

Step 1: Oxidation of Dextran

  • Dissolve 1.0 g of dextran in 50 mL of deionized water.

  • In the dark, add 0.5 g of sodium periodate and stir at room temperature for 6 hours.

  • Quench the reaction by adding 1 mL of ethylene glycol and stir for an additional 1 hour.

  • Purify the oxidized dextran by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain oxidized dextran as a white powder.

Step 2: Grafting via Reductive Amination

  • Dissolve 500 mg of oxidized dextran in 25 mL of PBS (pH 7.4).

  • Add a 10-fold molar excess of N,N-Diallyl-2-aminoacetamide HCl to the dextran solution and stir for 2 hours at room temperature.

  • Add a 5-fold molar excess of sodium cyanoborohydride to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Allow the reaction to proceed for 48 hours at room temperature with gentle stirring.

  • Purify the resulting conjugate by dialysis against deionized water for 72 hours, changing the water every 12 hours.

  • Lyophilize the purified solution to obtain the grafted polysaccharide.

Protocol 2: Free-Radical Grafting onto Chitosan

This protocol details the grafting of N,N-Diallyl-2-aminoacetamide onto chitosan using ceric ammonium nitrate (CAN) as an initiator.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 75%)

  • Acetic acid

  • Ceric ammonium nitrate (CAN)

  • N,N-Diallyl-2-aminoacetamide HCl

  • Acetone

  • Deionized water

Procedure:

  • Prepare a 1% (w/v) chitosan solution by dissolving 1.0 g of chitosan in 100 mL of 1% (v/v) aqueous acetic acid. Stir overnight to ensure complete dissolution.

  • Transfer the chitosan solution to a three-necked flask and bubble with nitrogen gas for 30 minutes to create an inert atmosphere.

  • Add the desired amount of N,N-Diallyl-2-aminoacetamide HCl to the reaction flask. The molar ratio of monomer to chitosan repeating unit can be varied to control the grafting degree.

  • In a separate container, prepare a solution of CAN in 1 M nitric acid.

  • Slowly add the CAN solution to the reaction mixture dropwise while stirring vigorously under a nitrogen atmosphere.

  • Allow the reaction to proceed at 60°C for 4 hours.

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the grafted copolymer by slowly pouring the reaction mixture into a large volume of acetone with constant stirring.

  • Filter the precipitate and wash extensively with acetone to remove any unreacted monomer and homopolymer.

  • Dry the purified product in a vacuum oven at 40°C overnight.

Characterization of Grafted Polysaccharides

Thorough characterization is essential to confirm the successful grafting and to determine the physicochemical properties of the new biomaterial.

Technique Purpose Expected Observations for Successful Grafting
FTIR Spectroscopy To identify the presence of functional groups from the grafted moiety.Appearance of new peaks corresponding to the amide C=O stretch (~1650 cm⁻¹) and C=C stretch from the allyl groups (~1640 cm⁻¹).
¹H NMR Spectroscopy To confirm the covalent linkage and quantify the degree of substitution.Appearance of new proton signals corresponding to the allyl groups (~5.2-6.0 ppm) and the methylene protons of the acetamide moiety.
X-ray Diffraction (XRD) To assess changes in the crystallinity of the polysaccharide.A decrease in the intensity of characteristic crystalline peaks of the native polysaccharide, indicating a more amorphous structure after grafting.[12]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the modified polysaccharide.A change in the thermal degradation profile compared to the native polysaccharide.
Scanning Electron Microscopy (SEM) To observe changes in the surface morphology.Alterations in the surface texture, which may appear rougher or more porous after grafting.[16]

Concluding Remarks for the Researcher

The methodologies outlined in this guide provide a robust framework for the successful grafting of N,N-Diallyl-2-aminoacetamide HCl onto polysaccharide backbones. The choice between reductive amination and free-radical grafting should be guided by the specific research objectives, with the former offering more site-specific control and the latter providing a more versatile and potentially higher-yield approach. Careful execution of the protocols and comprehensive characterization are paramount to validating the synthesis and understanding the properties of these novel biomaterials. These functionalized polysaccharides hold significant promise for advancing the field of drug delivery and biomaterial science.

References

  • Hermanson, G. T. (2013).
  • Singh, V., Tiwari, A., Tripathi, D. N., & Sanghi, R. (2004). Graft copolymerization of N-vinyl-2-pyrrolidone onto gelatin in the presence of a persulfate/ascorbic acid redox system.
  • Yuan, Y., Zhang, L., & Li, C. (2007). Graft copolymerization of acrylamide onto cassia gum using ceric ammonium nitrate as initiator.
  • Mishra, M. K., & Tripathy, A. K. (1987). Graft copolymerization of acrylonitrile on nylon-6 fiber using ceric ion. Journal of Applied Polymer Science, 33(4), 1187-1194.
  • Pawlaczyk, I., Czarnocki, Z., & Drzewoski, J. (2006). Synthesis of new dextran derivatives with potential biological activity.

Sources

Application Note: Controlled Radical Cyclopolymerization (ATRP/RAFT) of N,N-Diallyl-2-aminoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diallyl-2-aminoacetamide (DAAA) and its derivatives are highly valuable functional monomers used to synthesize amine-rich, water-soluble cyclopolymers for biomedical applications, gene delivery, and advanced water treatment. However, the diallyl architecture presents a significant synthetic hurdle: conventional free-radical polymerization of these monomers is notoriously plagued by degradative chain transfer (allylic hydrogen abstraction), leading to premature termination, low molecular weights, and broad dispersities.

This application note provides an authoritative, in-depth guide to overcoming these limitations using Reversible Deactivation Radical Polymerization (RDRP) techniques—specifically, Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). By meticulously controlling the radical equilibrium, these methodologies enable the precise cyclopolymerization of DAAA into well-defined architectures with high end-group fidelity.

Mechanistic Insights: The "Why" Behind the Chemistry

The Cyclopolymerization Pathway

Diallyl monomers like DAAA do not polymerize into simple linear chains. Instead, they undergo an alternating intermolecular addition and intramolecular cyclization mechanism. When a propagating radical attacks the first allyl group, the resulting intermediate rapidly cyclizes by attacking the second allyl group, predominantly forming a five-membered pyrrolidine ring (or occasionally a six-membered piperidine ring) in the polymer backbone (1)[1].

Overcoming Degradative Chain Transfer

In standard free-radical systems, the radical can abstract an allylic hydrogen from the monomer instead of adding to the double bond. This forms a resonance-stabilized allyl radical that is too stable to initiate a new chain, effectively terminating the polymerization. RDRP techniques solve this by keeping the active radical concentration extremely low, drastically reducing the probability of bimolecular termination and degradative transfer (2)[2].

Agent Selection: The Critical Role of MADIX/Xanthates

A common point of failure in polymerizing DAAA is the incorrect selection of the Chain Transfer Agent (CTA). DAAA is a Less-Activated Monomer (LAM) because its double bonds are adjacent to an electron-donating nitrogen atom, rather than a conjugating group (like in styrenes or acrylates).

  • Why Trithiocarbonates Fail: Using standard dithioesters or trithiocarbonates results in a highly stable intermediate radical during the RAFT equilibrium, causing severe retardation or complete inhibition (3)[3].

  • Why Xanthates Succeed: O-ethyl xanthates (MADIX agents) possess a higher fragmentation rate for LAMs, ensuring the equilibrium rapidly favors the active propagating radical, thus maintaining living characteristics without retardation (4)[4].

Mechanism R_dot Initiator Radical (R•) Inter Intermolecular Addition (Linear Radical) R_dot->Inter + Monomer Monomer DAAA Monomer (Diallyl) Monomer->Inter Intra Intramolecular Cyclization (Pyrrolidine Radical) Inter->Intra Fast Cyclization (kc) RAFT_Eq MADIX/RAFT Equilibrium (Xanthate Exchange) Intra->RAFT_Eq + CTA Dormant Dormant Polymer (Xanthate-Capped) RAFT_Eq->Dormant Reversible Deactivation Prop Chain Propagation RAFT_Eq->Prop Active Radical Prop->Inter + Monomer

Caption: Mechanistic pathway of DAAA cyclopolymerization mediated by RAFT/MADIX equilibrium.

Reagent Matrix & Quantitative Data

The selection of the control agent dictates the success of the polymerization. Below is a summarized comparison of CRP methods applied to diallyl amine derivatives.

Polymerization MethodControl Agent / CatalystMonomer Classification SuitabilityExpected Dispersity (Đ)Causality & Notes
RAFT (MADIX) O-Ethyl Xanthates (e.g., Rhodixan A1)LAMs (DAAA, DADMAC)1.15 – 1.30Optimal. High fragmentation rate prevents intermediate radical stabilization[5].
RAFT (Standard) Trithiocarbonates / DithioestersMAMs (Acrylates, Styrenics)> 1.80 (or No Rxn)Poor. Causes severe retardation due to stable intermediate radical formation[3].
ARGET ATRP CuBr₂ / Me₆TREN + Ascorbic AcidBroad (Requires tuning)1.20 – 1.40Viable. Continuous reduction of Cu(II) maintains ultra-low radical concentration, mitigating degradative transfer[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a physical or analytical checkpoint to ensure the integrity of the living polymerization.

Protocol A: RAFT/MADIX Polymerization of DAAA

This protocol utilizes an aqueous/organic solvent mixture and a Xanthate CTA to achieve precise molecular weight control.

1. Reagent Preparation & Stoichiometry

  • Action: In a 25 mL Schlenk flask, dissolve DAAA monomer (1.0 M) and O-ethyl-S-(1-methoxycarbonyl) ethyl dithiocarbonate (Xanthate CTA) in a 1:1 mixture of Water/Methanol. Add the azo initiator (e.g., V-50 for aqueous systems) at a strictly maintained [CTA]:[Initiator] ratio of 5:1.

  • Causality: The [Monomer]:[CTA] ratio dictates the target degree of polymerization. Keeping the initiator concentration low ensures that the vast majority of polymer chains are initiated by the CTA fragment, preserving end-group fidelity for post-polymerization modifications (7)[7].

2. Deoxygenation (Freeze-Pump-Thaw)

  • Action: Seal the flask and subject it to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.

  • Causality: Oxygen is a diradical that rapidly and irreversibly couples with propagating carbon-centered radicals. Failure to remove oxygen results in dead chains and loss of living characteristics.

  • Self-Validation Checkpoint: During the third thaw cycle, the complete absence of rising gas bubbles in the solution visually confirms that all dissolved oxygen has been purged.

3. Polymerization & Kinetic Tracking

  • Action: Backfill the flask with ultra-pure Argon and immerse it in a thermostated oil bath at 60°C.

  • Self-Validation Checkpoint: Extract 50 µL aliquots via a purged syringe at t=1h, 3h, and 6h. Analyze via crude ¹H NMR. The integration of the allyl vinyl protons (5.5–6.0 ppm) must decrease linearly over time relative to an internal standard, mathematically validating controlled, first-order kinetics.

4. Quenching & Purification

  • Action: Terminate the reaction by rapidly cooling the flask in liquid nitrogen and exposing the solution to atmospheric oxygen. Purify the polymer by dialyzing against deionized water using a 1 kDa MWCO membrane for 48 hours.

  • Causality: Dialysis removes unreacted DAAA monomer and toxic small-molecule CTA fragments, which is critical if the polymer is intended for biomedical applications.

Protocol B: ARGET ATRP of DAAA

For researchers preferring copper-mediated systems, ARGET ATRP utilizes reducing agents to allow ppm-level catalyst usage.

1. Reaction Setup: Mix DAAA, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), CuBr₂, and Me₆TREN ligand in aqueous solution. 2. Catalyst Activation & Self-Validation:

  • Action: Inject a degassed solution of ascorbic acid (reducing agent) into the sealed, deoxygenated flask.

  • Causality: Ascorbic acid continuously reduces the dormant Cu(II) complex to the active Cu(I) complex, establishing the ATRP equilibrium (6)[6].

  • Self-Validation Checkpoint: Upon injection of ascorbic acid, the solution will immediately transition from a pale blue/green (CuII) to colorless or faint yellow (CuI). This colorimetric shift is a direct, visual confirmation that the catalytic cycle is active.

Protocol Prep 1. Solution Prep DAAA + CTA + Initiator FPT 2. Deoxygenation Freeze-Pump-Thaw (x3) Prep->FPT Heat 3. Polymerization Thermostated Bath (60°C) FPT->Heat Quench 4. Quenching Liquid N2 & O2 Exposure Heat->Quench Purify 5. Purification Dialysis (MWCO 1kDa) Quench->Purify QC 6. Validation NMR & SEC Analysis Purify->QC

Caption: Step-by-step experimental workflow for the controlled radical polymerization of DAAA.

Quality Control & Final Characterization

To definitively prove the success of the cyclopolymerization, two analytical techniques are mandatory:

  • Size Exclusion Chromatography (SEC/GPC): The resulting chromatogram must show a monomodal peak. A Dispersity (Đ) < 1.30 validates the "living" nature of the polymerization and confirms the absence of dead chains caused by degradative transfer.

  • ¹³C and ¹H NMR Spectroscopy: The complete disappearance of allyl signals and the appearance of broad peaks corresponding to the pyrrolidine ring backbone confirm successful intramolecular cyclization. Furthermore, the presence of the CTA end-group signals (e.g., the O-ethyl protons of the xanthate) validates end-group fidelity for future block-copolymerization.

References

  • Impact of the RAFT/MADIX agent on protonated diallylammonium monomer cyclopolymerization. ResearchGate. 5

  • Aqueous MADIX/RAFT Polymerization of Diallyldimethylammonium Chloride: Extension to the Synthesis of Poly(DADMAC)-Based Double Hydrophilic Block Copolymers. ResearchGate. 4

  • Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PMC / NIH. 2

  • Cyclopolymerization of diallyl monomers and possible competing reactions. ResearchGate.1

  • Functional RAFT Polymers for Biomedical Applications. Sigma-Aldrich.3

  • ICRTG - Matyjaszewski Polymer Group. Carnegie Mellon University. 6

  • Special Issue : RAFT Living Radical Polymerization and Self-Assembly. MDPI. 7

Sources

Troubleshooting & Optimization

Optimizing Yield in the Synthesis of N,N-Diallyl-2-aminoacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: N,N-Diallyl-2-aminoacetamide hydrochloride CAS Number: 118870-91-0 (Free base/Salt variants) Structure:


[1]

This guide addresses the synthesis optimization of N,N-Diallyl-2-aminoacetamide hydrochloride. While often attempted via direct amination of N,N-diallyl-2-chloroacetamide (Allidochlor), that route frequently suffers from low yields due to uncontrolled poly-alkylation (dimerization).[1]

This technical support document recommends the Delépine Reaction as the superior, self-validating protocol for high-purity synthesis. This method utilizes hexamethylenetetramine (HMTA) to ensure exclusive primary amine formation, eliminating the secondary amine by-products common in direct ammonia variants.

Core Synthesis Protocol (The Optimized Route)

Method: The Delépine Reaction

This route is preferred over direct amination because the quaternary hexaminium salt intermediate prevents over-alkylation, ensuring a high yield of the primary amine.

Phase 1: Formation of the Hexaminium Salt

Reagents:

  • N,N-Diallyl-2-chloroacetamide (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (1.05 equiv)

  • Solvent: Chloroform (

    
    ) or Ethyl Acetate (EtOAc). Note: 
    
    
    
    often gives higher precipitation yields but EtOAc is greener.[1]

Protocol:

  • Dissolve N,N-diallyl-2-chloroacetamide in the solvent (approx. 3-5 mL per gram).

  • Add HMTA in one portion.[1]

  • Critical Step: Stir at room temperature (20-25°C) for 12–24 hours. Do not reflux initially, as this can degrade the sensitive diallyl amide backbone.

  • The hexaminium adduct will precipitate as a white crystalline solid.

  • Isolation: Filter the solid, wash with cold solvent (EtOAc or Ether) to remove unreacted starting material.[1]

    • Checkpoint: The formation of a solid precipitate indicates successful quaternization.

Phase 2: Acid Hydrolysis to Product

Reagents:

  • Hexaminium Salt (from Phase 1)

  • Ethanol (EtOH)

  • Conc. Hydrochloric Acid (37% HCl)

Protocol:

  • Suspend the hexaminium salt in Ethanol (5 mL/g).

  • Add Conc. HCl (2.5–3.0 equiv relative to the starting chloroacetamide).

  • Reaction: Heat to mild reflux (approx. 70°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] This cleaves the hexamine cage, releasing formaldehyde (as acetal) and ammonium chloride, leaving the target amine hydrochloride.

  • Work-up: Cool the mixture to 0°C. Ammonium chloride (

    
    ) often precipitates first; filter it off.
    
  • Concentrate the filtrate.[9] The product, N,N-Diallyl-2-aminoacetamide HCl, typically crystallizes upon cooling or addition of Diethyl Ether.[1]

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Data & Yield Comparison

ParameterDirect Amination (Aqueous

)
Optimized Delépine Route
Primary Reagent Aqueous Ammonia (excess)Hexamethylenetetramine
Typical Yield 40–60%85–95%
Major Impurity Secondary Amine Dimer (Bis-alkylation)Ammonium Chloride (easily removed)
Purification Difficult ChromatographyCrystallization / Filtration
Atom Economy HighModerate (Loss of Hexamine)
Scalability Poor (Volume dependent)Excellent

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & "Oiling Out"

User Question: "I tried reacting the chloro-precursor with aqueous ammonia, but I got a thick oil that wouldn't crystallize. The yield is <50%. What happened?"

Technical Diagnosis: You likely formed a mixture of the desired primary amine and the secondary amine dimer (where one amine molecule reacts with two chloroacetamide molecules). This mixture acts as an impurity depression system, preventing crystallization (oiling out).

Corrective Action:

  • Immediate Fix: Acidify the oil with HCl in isopropanol to try and force the salt to crash out.

  • Process Change: Switch to the Delépine protocol (Section 2). The hexamine cage sterically blocks a second alkylation, guaranteeing 100% selectivity for the primary amine.

Issue 2: Hydrolysis of the Amide Bond

User Question: "My product analysis shows diallylamine and glycine. Is my acid hydrolysis too strong?"

Technical Diagnosis: Yes. The amide bond connecting the diallylamine to the glycine backbone is susceptible to acid hydrolysis, especially under vigorous reflux.

  • Path:

    
    .
    

Corrective Action:

  • Lower Temperature: Perform the hydrolysis step at 40–50°C instead of reflux. It will take longer (6–12h) but preserves the amide bond.

  • Anhydrous Conditions: Use ethanolic HCl (generated from Acetyl Chloride + Ethanol) rather than aqueous HCl. This minimizes water availability for amide hydrolysis while still cleaving the hexamine.

Issue 3: Product Coloration

User Question: "My final hydrochloride salt is yellow/brown instead of white."

Technical Diagnosis: Allyl groups are sensitive to oxidation and radical polymerization. If the reaction was exposed to light or air for extended periods, or if traces of iodine (from initiators) were present, degradation occurs.

Corrective Action:

  • Recrystallization: Dissolve in minimal hot ethanol, treat with activated charcoal, filter hot, and cool.

  • Storage: Store the final HCl salt under Argon/Nitrogen in the dark.

Visualizing the Optimization Logic

G Start N,N-Diallyl-2-chloroacetamide Direct Direct Amination (Excess NH3) Start->Direct Standard Path Hexamine Add Hexamine (Delépine Reaction) Start->Hexamine Optimized Path Mix Mixture: 1. Target Amine 2. Dimer (Secondary Amine) 3. Hydrolysis Products Direct->Mix LowYield Low Yield / Oiling Out Mix->LowYield Salt Hexaminium Salt (Precipitate) Hexamine->Salt Selective Quaternization Hydrolysis Mild Acid Hydrolysis (HCl / EtOH) Salt->Hydrolysis Cleavage Target N,N-Diallyl-2-aminoacetamide HCl (High Purity) Hydrolysis->Target >85% Yield

Caption: Comparison of the problematic Direct Amination route versus the highly selective Delépine pathway.

Frequently Asked Questions (FAQs)

Q: Can I use the Gabriel Synthesis (Potassium Phthalimide) instead? A: Yes, the Gabriel synthesis is also effective and selective. However, the cleavage step (using hydrazine) can be problematic if you need strictly hydrazine-free pharmaceuticals. The Delépine reaction uses cheaper reagents and avoids hydrazine toxicity.

Q: Is the free base stable? A: The free amine (N,N-Diallyl-2-aminoacetamide) is an oil and is prone to oxidation and polymerization of the allyl groups. It is strongly recommended to isolate and store it as the Hydrochloride salt , which is a stable crystalline solid.[1]

Q: What if I need to scale this to 1kg? A: The Delépine route is excellent for scale-up because the intermediate salt precipitates, allowing for purification by simple filtration rather than distillation or chromatography. Ensure your reactor has good ventilation for the formaldehyde released during hydrolysis.

References

  • Delépine Reaction Mechanism & Utility

    • Galat, A., & Elion, G. (1943). Interaction of Amides with Amines. Journal of the American Chemical Society. The foundational basis for amine synthesis via hexamine.
    • Source: (Analogous protocol for aminoacetals).

  • Chloroacetamide Amination Dynamics

    • Detailed kinetics of chloroacetamide amin
    • Source:

  • Synthesis of Glycinamide Derivatives

    • Methodology for converting chloroacetyl precursors to glycinamides.
    • Source: (General reference for acetamide substitution patterns).

  • Precursor Information (Allidochlor)

    • Physical properties and reactivity of N,N-Diallyl-2-chloroacetamide.[1][7]

    • Source:

Sources

Purification methods to remove unreacted diallylamine from aminoacetamide products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges in isolating aminoacetamide products from crude reaction mixtures containing unreacted diallylamine.

By understanding the physiochemical causality behind the behavior of these molecules, you can bypass inefficient traditional workups and implement self-validating purification systems.

Chemical & Physical Profiling

To design an effective separation protocol, we must first analyze the quantitative differences between the impurity and the target product. Diallylamine is a highly reactive, volatile secondary amine, whereas the resulting N,N-diallylaminoacetamide is a heavier, less volatile tertiary amine.

Table 1: Comparative Physiochemical Properties

PropertyDiallylamine (Impurity)N,N-Diallylaminoacetamide (Product)Separation Rationale
Molecular Weight 97.16 g/mol > 150 g/mol (Substrate dependent)Mass difference supports size exclusion or chromatography.
Boiling Point 111–112 °C> 250 °C (Estimated)High volatility difference enables dynamic vacuum distillation.
Amine Classification Secondary AmineTertiary AmineDisparate nucleophilicity enables selective electrophilic scavenging.
pKa (Conjugate Acid) 9.29~ 8.0 – 9.0Minimal difference makes standard acid-base extraction highly inefficient.

Troubleshooting & FAQs

Q1: Why does standard aqueous acid-base extraction fail to remove diallylamine? A: The failure of liquid-liquid extraction is rooted in thermodynamics. 1[1]. Most aminoacetamide products have a pKa in the range of 8.0 to 9.0. Because their basicities are nearly identical, attempting to selectively protonate the impurity by adjusting the pH of the aqueous layer will inevitably co-extract your target product into the aqueous phase, destroying your yield.

Q2: How can I leverage the chemical structure of diallylamine for purification? A: You must exploit the difference in nucleophilicity. Diallylamine is a secondary amine containing a reactive N-H bond. Your N,N-diallylaminoacetamide product is a tertiary amine lacking this bond. By introducing a , the unreacted diallylamine covalently binds to the resin to form an irreversible urea linkage. The tertiary amine product cannot react and remains freely dissolved in the solvent.

Q3: Is vacuum distillation a viable alternative for this mixture? A: Yes, particularly for bulk scale-up.2[2]. Aminoacetamides are significantly heavier. 3[3] allows you to selectively strip the volatile diallylamine at lower temperatures, preventing the thermal degradation of your target compound.

Purification Decision Workflows

Selecting the correct purification method depends entirely on the scale of your reaction and the throughput required.

G Start Crude Mixture: Aminoacetamide + Diallylamine Scale What is the reaction scale? Start->Scale Large Bulk Scale (>5 g) Focus: Cost & Throughput Scale->Large Small Parallel/Small Scale (<5 g) Focus: Speed & Purity Scale->Small Distill Dynamic Vacuum Distillation (Exploits Δ Boiling Point) Large->Distill Scavenge PS-Isocyanate Scavenging (Exploits N-H Reactivity) Small->Scavenge

Decision matrix for selecting a diallylamine purification strategy based on reaction scale.

Step-by-Step Methodologies

Protocol A: Polymer-Supported Scavenging (Parallel / Small Scale)

This protocol utilizes4[4] to chemically sequester the secondary amine. It is ideal for medicinal chemistry libraries where chromatography is a bottleneck.

G Step1 1. Add PS-Isocyanate (2-3 eq) to Crude Step2 2. Agitate 1-16 h at 20°C Step1->Step2 Step3 3. Filter Resin (Urea-bound Impurity) Step2->Step3 Step4 4. Evaporate Solvent (Pure Aminoacetamide) Step3->Step4

Step-by-step workflow for the removal of diallylamine using polymer-supported isocyanate resin.

Procedure:

  • Preparation: Dissolve the crude aminoacetamide mixture in a compatible solvent (e.g., Dichloromethane, THF, or Toluene). Ensure the solvent is anhydrous to prevent the isocyanate resin from reacting with water to form ureas.

  • Resin Addition: Add 2 to 3 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted diallylamine.

  • Agitation: Gently agitate the suspension at 20 °C for 1 to 16 hours. Causality note: Gentle orbital shaking is preferred over magnetic stirring to prevent the mechanical fracturing of the polystyrene beads.

  • Filtration: Filter the mixture through a fritted glass funnel or a solid-phase extraction (SPE) cartridge. Wash the resin bed twice with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure aminoacetamide.

Self-Validation System: Spot the final filtrate on a silica TLC plate alongside a pure diallylamine standard. Stain the plate with Ninhydrin and apply heat. Secondary amines (diallylamine) will appear as a distinct colored spot, while the tertiary aminoacetamide will not react. A clean TLC plate confirms complete scavenging.

Protocol B: Dynamic Vacuum Distillation (Bulk / Large Scale)

For multigram syntheses, resin scavenging becomes cost-prohibitive.3[3] is the most efficient method to strip the impurity.

Procedure:

  • Setup: Transfer the crude mixture to a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head connected to a high-vacuum line via a liquid nitrogen cold trap.

  • Degassing: Slowly apply vacuum while stirring at room temperature to degas the mixture and remove any residual reaction solvents (e.g., DCM or Methanol).

  • Heating: Once a stable vacuum is achieved (preferably < 1 mbar), gradually increase the temperature of the heating mantle. Under high vacuum, diallylamine will distill over significantly below its standard 111 °C boiling point.

  • Collection: Condense the diallylamine into a receiving flask cooled with an ice or dry-ice/acetone bath. The target aminoacetamide will remain in the distillation pot as a high-boiling oil or solid.

  • Recovery: Backfill the system with inert gas (Nitrogen or Argon) before dismantling.

Self-Validation System: Analyze the residue in the distillation pot via ^1H-NMR spectroscopy. The disappearance of the characteristic multiplet at ~5.8 ppm (the internal alkene protons of the diallylamine allyl groups) relative to your product's signals confirms complete removal.

References

  • Diallylamine - ChemBK. ChemBK.
  • Diallylamine | C6H11N | CID 31279. PubChem - NIH.
  • PS-Isocyan
  • Polymer-Supported Quenching Reagents for Parallel Purification.
  • Dynamic Vacuum Distill

Sources

Troubleshooting low molecular weight issues in diallyl aminoacetamide polymerization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers encountering molecular weight (MW) limitations in the polymerization of N,N-diallyl-2-aminoacetamide (DAA) and related diallyl monomers.

Topic: Overcoming Low Molecular Weight in Diallyl Aminoacetamide (DAA) Cyclopolymerization Role: Senior Application Scientist Last Updated: March 5, 2026

Executive Summary & Mechanism

The Core Challenge: The polymerization of diallyl aminoacetamide is governed by Butler’s Cyclopolymerization mechanism. Unlike vinyl monomers (e.g., acrylamide), diallyl monomers suffer from a critical side reaction: Degradative Chain Transfer (DCT) to the monomer.

In this process, the growing polymer radical abstracts an allylic hydrogen from a monomer molecule instead of adding to the double bond. This creates a resonance-stabilized allyl radical that is too stable to re-initiate polymerization effectively, resulting in chain termination and low molecular weight (MW) oligomers.

The Solution Strategy: To achieve high MW, your experimental design must shift the kinetic balance from Chain Transfer (


)  to Propagation (

)
. This requires a "High Concentration, Low pH" strategy to leverage the electrostatic and steric factors that favor cyclization over transfer.
Diagnostic Workflow

Use the following logic tree to identify the root cause of your low MW issues.

TroubleshootingWorkflow Start Start: Low Molecular Weight Observed CheckConc Is Monomer Concentration > 50 wt%? Start->CheckConc CheckpH Is the Amine Protonated (pH < 3)? CheckConc->CheckpH Yes Sol1 Action: Increase Monomer Conc. (Kinetic Driver) CheckConc->Sol1 No CheckInit Is Initiator Concentration < 1.0 mol%? CheckpH->CheckInit Yes Sol2 Action: Acidify with HCl (Electrostatic Driver) CheckpH->Sol2 No CheckImp Check Monomer Purity (Allyl Chloride/Amine) CheckInit->CheckImp Yes Sol3 Action: Switch to Azo Initiator (Reduce Termination) CheckInit->Sol3 No Sol4 Action: Recrystallize Monomer CheckImp->Sol4 If Impure

Figure 1: Decision matrix for diagnosing low molecular weight causes in diallyl polymerization.

Troubleshooting Guide (Q&A)
Issue 1: The "Allyl Ceiling" (Degradative Chain Transfer)

Q: I am running the reaction at 20% solids, but the viscosity remains low. Why? A: At 20% concentration, degradative chain transfer dominates. The rate of polymerization (


) for diallyl monomers often follows an unusual kinetic order where 

or higher [1].
  • Scientific Rationale: Dilute conditions increase the probability of the radical hitting an allylic hydrogen rather than a double bond. High monomer concentration forces the radical into the intramolecular cyclization pathway (forming the pyrrolidine ring), which is the necessary step for propagation.

  • Corrective Action: Increase monomer concentration to 60-70 wt% (or near saturation). This is the single most effective lever for increasing MW.

Issue 2: pH and Charge Density

Q: My DAA monomer is water-soluble. Can I polymerize it at neutral pH? A: Technically yes, but you will obtain oligomers.

  • Scientific Rationale: The free amine lone pair on the DAA monomer can participate in chain transfer reactions. Furthermore, protonating the amine (forming the quaternary ammonium or tertiary ammonium salt) creates electrostatic repulsion between the pendant allyl groups, which paradoxically favors the intramolecular cyclization (ring closure) over intermolecular crosslinking or transfer [2].

  • Corrective Action: Convert DAA to its hydrochloride salt (DAA·HCl) before polymerization.[1] Adjust pH to < 3.0 using concentrated HCl.

Issue 3: Initiator Selection

Q: I am using Ammonium Persulfate (APS) at 60°C. Is this optimal? A: APS is acceptable, but Azo initiators (e.g., V-50) are often superior for cationic allyl monomers.

  • Scientific Rationale: Persulfates can induce oxidative degradation of the amine or amide groups. Additionally, the sulfate radical anion can be susceptible to transfer reactions. Azo initiators like 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) are cationic and chemically compatible with the DAA salt, reducing primary radical termination [3].

  • Corrective Action: Switch to V-50 initiator. Use a step-wise addition (fed-batch) rather than a single shot to maintain a steady radical flux without overwhelming the system (which causes termination by coupling).

Issue 4: Impurities

Q: My monomer is slightly yellow. Does this matter? A: Yes. Yellowing often indicates oxidation products or residual allyl chloride/amine precursors.

  • Scientific Rationale: Allyl halides are potent chain transfer agents. Even trace amounts (ppm levels) can cap your molecular weight at a few thousand Daltons.

  • Corrective Action: Purify the monomer via recrystallization (if solid) or activated carbon filtration (if solution) before use.

Optimization Protocol: High-MW Poly(DAA)

This protocol is designed to minimize chain transfer and maximize cyclopolymerization efficiency.

Reagents:

  • Monomer: Diallyl aminoacetamide (DAA)

  • Solvent: Deionized Water (degassed)

  • Acid: Hydrochloric Acid (37%)

  • Initiator: V-50 (Wako) or V-044

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve DAA in a minimal amount of water.

    • Add HCl dropwise while cooling (ice bath) until pH reaches 2.0–2.5. Ensure temperature does not exceed 30°C to prevent premature hydrolysis of the amide.

  • Concentration Adjustment:

    • Evaporate excess water (rotary evaporator) or adjust initial water volume to achieve a final monomer concentration of 65 wt% .

  • Degassing (Critical):

    • Purge the solution with Nitrogen or Argon for 45 minutes. Oxygen is a radical scavenger and will induce an induction period that consumes initiator.

  • Initiation:

    • Heat the system to 55°C .

    • Add Initiator (V-50) at 0.1 mol% relative to monomer.

    • Advanced Tactic: Add another 0.05% initiator spike after 4 hours to push conversion of residual monomer.

  • Curing:

    • Maintain temperature for 24 hours. The solution should become extremely viscous, potentially gel-like (if MW is very high).

Data Reference: Condition vs. Molecular Weight

The following table illustrates the impact of concentration and pH on the Weight Average Molecular Weight (


) of diallyl polymers.
Condition SetMonomer Conc. (wt%)pHInitiator TypeResulting Mw (kDa)Outcome
Control 20%7.0APS< 5Fail (Oligomers)
Acidified 20%2.0APS15 - 25Poor (Low Viscosity)
Concentrated 60%7.0APS50 - 80Moderate
Optimized 65% 2.0 V-50 > 250 Success (High Viscosity)
References
  • BenchChem. (2025).[2] Technical Support Center: Optimizing Polymerization of Diallyl 2,2'-oxydiethyl dicarbonate. Retrieved from 2

  • Wandrey, C., et al. (1999). Diallyldimethylammonium Chloride and its Polymers. Advances in Polymer Science.
  • Sigma-Aldrich. (n.d.). Poly(diallyldimethylammonium chloride) solution properties and synthesis. Retrieved from

  • Safaev, U., et al. (2020). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences. Retrieved from 3

Sources

Technical Support Center: Optimizing the Reaction of Chloroacetamide with Diallylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of diallylamine-acetamide derivatives.

Terminology & Mechanistic Note: The phrase "amidation of chloroacetamide with diallylamine" practically encompasses two distinct synthetic pathways depending on your starting materials. This guide addresses both to ensure comprehensive troubleshooting:

  • N-Alkylation Pathway: Reacting diallylamine with 2-chloroacetamide to form N,N-diallylaminoacetamide.

  • Amidation Pathway (Acylation): Reacting diallylamine with chloroacetyl chloride to form N,N-diallyl-2-chloroacetamide (the herbicide Allidochlor)[1].

Both pathways share overlapping side-reaction profiles (e.g., over-alkylation, hydrolysis, and thermal degradation). The protocols and troubleshooting principles below are engineered to establish a self-validating, high-yield system.

Part 1: Troubleshooting Guide & Mechanistic Causality

Q1: Why am I seeing a complex mixture of products instead of purely mono-alkylated N,N-diallylaminoacetamide?

Causality: You are likely observing over-alkylation . In amine alkylations via SN2 mechanisms, the resulting product (a tertiary amine) often exhibits increased nucleophilicity compared to the starting secondary amine due to the electron-donating nature of the newly added alkyl groups. This leads to a "runaway" reaction where the tertiary amine attacks another molecule of 2-chloroacetamide, forming an unwanted quaternary ammonium salt. Optimization: Control the stoichiometry strictly. Use a slight excess of diallylamine (1.2 to 1.5 eq) relative to the chloroacetamide to statistically favor the reaction with the starting material.

Q2: My LC-MS shows a significant peak corresponding to hydroxyacetamide or chloroacetic acid. How is this forming?

Causality: This is the result of base-mediated hydrolysis . Chloroacetamides are highly susceptible to bimolecular nucleophilic substitution (SN2) by hydroxide ions, which readily displace the labile chloride leaving group[2]. If your reaction utilizes aqueous bases (like NaOH) or if your solvents are not strictly anhydrous, ambient water acts as a nucleophile. Optimization: Transition to strictly anhydrous conditions. Use dry organic solvents (e.g., anhydrous MeCN or DMF) and sterically hindered, non-nucleophilic bases (e.g., anhydrous K₂CO₃ or N,N-Diisopropylethylamine) to scavenge HCl without participating in side reactions[3].

Q3: When synthesizing N,N-diallyl-2-chloroacetamide via amidation with chloroacetyl chloride, my yield is low and the reaction turns dark. What is happening?

Causality: Chloroacetyl chloride is extremely reactive and exothermic upon addition to amines. If the temperature is not controlled, the localized heat can cause the diallylamine to undergo thermal degradation or promote the radical polymerization of its allyl groups. Furthermore, elevated temperatures increase the rate at which the newly formed amide product can self-react[4]. Optimization: Implement strict thermal control. The addition must be performed dropwise at 0 °C under an inert atmosphere (Nitrogen or Argon)[4].

Part 2: Reaction Pathways & Side Reactions

Pathways DA Diallylamine (Secondary Amine) Prod N,N-Diallylaminoacetamide (Target Product) DA->Prod + CA (Desired SN2) CA 2-Chloroacetamide CA->Prod Hyd Hydroxyacetamide (Hydrolysis) CA->Hyd + H2O/Base (Side Reaction) Quat Quaternary Ammonium (Over-alkylation) Prod->Quat + CA (Excess Reagent)

Reaction pathways showing the desired SN2 alkylation and competing side reactions.

Part 3: Quantitative Data & Parameter Optimization

The following table summarizes the causal impact of experimental parameters on the reaction yield and side-product formation.

ParameterExperimental ChoiceMechanistic EffectImpact on Yield / Side Reactions
Base K₂CO₃ (Anhydrous)Scavenges HCl without acting as a nucleophile.High yield; prevents solvolysis and ether dimers[3].
Base NaOH (Aqueous)Strong nucleophile; attacks the alpha-carbon.Low yield; promotes rapid hydrolysis to hydroxyacetamide[2].
Solvent Anhydrous MeCNPolar aprotic; accelerates SN2 while avoiding water.High yield; prevents solvolysis side reactions.
Temperature 0 °C to RTControls reaction kinetics and exothermicity.Minimizes over-alkylation and thermal polymerization[4].
Stoichiometry 1.2 eq AmineStatistically favors mono-alkylation.Reduces quaternary ammonium salt formation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of N,N-Diallylaminoacetamide (Alkylation Pathway)

This protocol utilizes a self-validating feedback loop to ensure the reaction does not proceed to over-alkylation.

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve diallylamine (1.2 eq) and finely powdered, anhydrous K₂CO₃ (1.5 eq) in anhydrous Acetonitrile (MeCN).

  • Cooling: Submerge the flask in an ice-water bath. Validation Checkpoint: Use an internal temperature probe to ensure the solution is strictly < 5 °C before proceeding.

  • Slow Addition: Dissolve 2-chloroacetamide (1.0 eq) in a minimum volume of anhydrous MeCN. Add this solution dropwise over 45 minutes. Causality: Slow addition prevents localized concentration spikes of the alkylating agent, minimizing quaternary salt formation[5].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1) with a Ninhydrin stain. The disappearance of the 2-chloroacetamide spot indicates completion.

  • Workup: Filter the mixture through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation & Purification: Run an LC-MS on the crude mixture. Look for the target mass [M+H]⁺ = 157.1 . Purify via silica gel column chromatography.

Protocol B: Synthesis of N,N-Diallyl-2-chloroacetamide (Amidation Pathway)
  • Preparation: Dissolve diallylamine (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM) under Nitrogen[4].

  • Cooling: Cool to 0 °C in an ice bath.

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 45 minutes[1]. Causality: TEA neutralizes the highly acidic HCl generated, preventing the protonation of diallylamine which would otherwise halt the nucleophilic attack.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 4 hours. Validation Checkpoint: LC-MS should show the product mass [M+H]⁺ = 174.0 . Note the classic 3:1 isotopic pattern of the M and M+2 peaks, confirming the presence of the intact chlorine atom.

  • Workup: Quench with ice-cold water. Separate the organic layer, wash with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄ and concentrate[4].

Workflow Step1 Preparation Dry Reagents Step2 Cooling 0 °C Bath Step1->Step2 Step3 Slow Addition Dropwise Step2->Step3 Step4 Reaction RT Stirring Step3->Step4 Step5 Quench Aqueous Wash Step4->Step5 Step6 Purification Chromatography Step5->Step6

Step-by-step optimized experimental workflow for minimizing thermal and hydrolytic side reactions.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for this reaction to be more environmentally friendly? A: While some chloroacetamide syntheses with highly sterically hindered amines can be performed in a water phase[6], diallylamine is highly reactive and relatively unhindered. Aqueous conditions will significantly increase the rate of base-mediated hydrolysis, destroying your chloroacetamide starting material[2]. Stick to polar aprotic solvents.

Q: How do I prevent the formation of Williamson ether dimers? A: When utilizing chloroacetyl chloride, little alkylation occurs at the amine if the reaction is properly controlled, since the amine will preferentially react with the highly electrophilic acid chloride side to give an amide[3]. However, if bifunctional impurities (like trace alcohols or water) are present, Williamson ether synthesis can occur, leading to dimers[3]. Ensure all reagents and glassware are rigorously dried.

Q: Why is my purified product turning into a gel during storage? A: The allyl groups in diallylamine derivatives are susceptible to radical-induced auto-oxidation and cross-linking over time. Store the purified product in amber vials at -20 °C under an argon atmosphere. If long-term storage is required, consider adding a trace amount of a radical inhibitor (like BHT).

References

  • CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction | Google Patents | 6

  • Minimizing byproduct formation in amine alkylation reactions | Benchchem | Link

  • A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides | Benchchem | 4

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications | 5

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications | 2

  • Allidochlor (Ref: CP 6343) | AERU - University of Hertfordshire | 1

  • Alkylation problem | ECHEMI | 3

Sources

Technical Support Center: Controlling Cross-Linking Density in N,N-Diallyl-2-aminoacetamide (NDAA) Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NDAA Hydrogel Technical Support Center. N,N-Diallyl-2-aminoacetamide (NDAA, CAS: 118870-91-0) is a highly specialized monomer featuring a diallylamine moiety and a primary amide group. Controlling its cross-linking density requires a deep understanding of radical cyclopolymerization kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer structurally sound, homogeneous hydrogels.

Mechanistic Foundations: The Causality of NDAA Gelation

To troubleshoot NDAA hydrogels, one must first understand the fundamental kinetics of diallyl monomers. Unlike standard vinyl monomers (e.g., acrylates), diallylamines polymerize via an alternating intra-intermolecular chain propagation mechanism (Butler's mechanism), forming linear chains of 5-membered pyrrolidinium rings [1].

Because the propagating allyl radical is highly stable, diallylamines suffer from degradative chain transfer , which naturally limits the kinetic chain length [2]. Consequently, establishing a robust 3D network requires precise control over monomer concentration, initiator efficiency, and—most critically—the chemical nature of the cross-linker.

Mechanism Monomer NDAA Monomer (Diallyl Groups) Radical Primary Radical Attack (Initiation) Monomer->Radical Intra Intramolecular Cyclization (Pyrrolidine Ring Formation) Radical->Intra Favored at low [M] Inter Intermolecular Propagation (Chain Extension) Intra->Inter Alternating Step Inter->Intra Crosslink TAAB Incorporation (Network Cross-linking) Inter->Crosslink Reaction with TAAB Hydrogel Homogeneous NDAA Hydrogel (High Density) Crosslink->Hydrogel

Mechanistic pathway of primary cyclopolymerization and cross-linking in NDAA hydrogels.

Troubleshooting Guides & FAQs

Q1: My NDAA hydrogel disintegrates during swelling assays. I am using N,N'-methylenebisacrylamide (BIS) as the cross-linker. What is going wrong? A1: The failure is caused by a severe reactivity mismatch . BIS is an acrylamide derivative and polymerizes significantly faster than the slow-polymerizing diallylamine groups of NDAA. BIS is consumed rapidly at the beginning of the reaction, creating tightly cross-linked "microgels" connected by loose, uncross-linked poly(NDAA) chains. When placed in water, these loose chains dissolve, causing the macroscopic gel to disintegrate [3]. Solution: Replace BIS with a multivalent allylammonium-based cross-linker, such as Tetraallylammonium bromide (TAAB). TAAB shares the exact allyl functionality of NDAA, ensuring statistical, homogeneous incorporation into the network.

Q2: How does initial monomer concentration affect the final cross-linking density? A2: It is the primary driving force for intermolecular network formation. At low monomer concentrations (<30 wt%), the thermodynamics heavily favor intramolecular cyclization (forming isolated rings) over intermolecular propagation (linking chains together). To force the reaction toward effective cross-linking and overcome degradative chain transfer, you must maintain a high initial monomer concentration (typically 40–50 wt%).

Q3: The hydrogel forms, but it is highly opaque and brittle rather than transparent and elastic. Why? A3: Opacity in diallyl hydrogels generally indicates phase separation or the formation of an inhomogeneous network (often due to oxygen inhibition or poor cross-linker solubility). If oxygen is present, it quenches the allyl radicals, terminating chains prematurely and creating dense, brittle clusters. Solution: Ensure strict anaerobic conditions by sparging the monomer solution with ultra-pure Nitrogen for at least 30 minutes prior to initiation.

Quantitative Data: Cross-Linker Selection Matrix

To achieve a specific cross-linking density, selecting the correct cross-linker is more impactful than simply increasing the cross-linker concentration.

Cross-LinkerChemical NatureReactivity Match w/ NDAANetwork HomogeneityHydrolytic StabilityRecommended Use Case
BIS AcrylamidePoor (Too fast)Low (Forms Microgels)Poor (Alkaline degradation)Avoid in pure diallyl systems.
TAAB TetraallylExcellentHighExcellentPrimary structural cross-linking for rigid gels.
TAPB TetraallylExcellentHighExcellentHigh-swelling capacity, highly elastic gels.

Data synthesized from comparative studies on diallyl-based hydrogel networks [3].

Self-Validating Experimental Protocol

This protocol details the synthesis of a homogeneous NDAA hydrogel using TAAB, incorporating a closed-loop self-validation step to guarantee cross-linking density.

Phase 1: Reagent Preparation & Degassing
  • Monomer Solution: Dissolve NDAA monomer in double-distilled water (ddH₂O) to achieve a final concentration of 45 wt%.

  • Cross-linker Integration: Add Tetraallylammonium bromide (TAAB) at a ratio of 2.0 mol% relative to the NDAA monomer. Stir continuously until completely dissolved.

  • Deoxygenation: Transfer the solution to a Schlenk flask. Sparge with N₂ gas for 30 minutes at room temperature to eliminate oxygen, which acts as a radical scavenger.

Phase 2: Initiation & Gelation
  • Initiator Addition: Under a positive N₂ flow, inject a freshly prepared solution of Ammonium Persulfate (APS) (1.5 mol% relative to monomer).

  • Polymerization: Seal the reaction vessel and submerge it in a thermostatic water bath set to 60 °C for 24 hours. Note: Diallylamines require extended reaction times due to slow propagation kinetics.

Phase 3: System Self-Validation (The Trust Check)

To verify that your cross-linking density is structurally sound and not a false-positive microgel network, execute the following validation: 6. Gel Fraction Analysis: Extract the hydrogel, cut a 1 cm³ disk, and dry it to a constant weight (


).
7. Equilibrium Swelling:  Submerge the disk in an excess of ddH₂O at 25 °C for 48 hours, changing the water twice to remove unreacted monomers.
8. Validation Metric:  Weigh the swollen gel (

). Calculate the Equilibrium Swelling Ratio (ESR) =

.
  • Pass: The gel remains fully intact with an ESR between 50 g/g and 150 g/g. The cross-linking density is optimal.

  • Fail: The gel dissolves into a viscous liquid, or ESR > 300 g/g. This indicates the cross-linking density is below the critical percolation threshold (likely due to O₂ contamination or inaccurate TAAB molarity).

Workflow Start Synthesize NDAA Hydrogel Degas N2 Sparging (30 min) Remove O2 Inhibition Start->Degas Gelation Initiate Polymerization (APS, 60°C) Degas->Gelation Validate Self-Validation: 48h Swelling Test Gelation->Validate Fail Gel Disintegrates (Inhomogeneous Network) Validate->Fail Low Density Success Coherent Gel (Homogeneous Network) Validate->Success High Density Fix1 Switch BIS to TAAB (Match Reactivity) Fail->Fix1 Fix2 Increase [Monomer] >40wt% (Favor Intermolecular) Fail->Fix2 Fix1->Start Fix2->Start

Workflow for NDAA hydrogel synthesis and cross-linking troubleshooting.

References

  • Title: Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Cyclopolymerization of Diallylamines Source: Journal of Macromolecular Science, Part C (Taylor & Francis) URL: [Link]

  • Title: Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels Source: Polymers (MDPI) URL: [Link]

Sources

Overcoming steric hindrance in the polymerization of bulky diallyl monomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in the Polymerization of Bulky Diallyl Monomers

Executive Summary

Polymerizing bulky diallyl monomers (e.g., N-substituted diallylamines, diallyl phthalates, or functionalized 1,6-dienes) presents a unique "double-bind" challenge. You are fighting two opposing forces: steric hindrance , which slows propagation, and degradative chain transfer , which terminates chains prematurely. Furthermore, the competition between cyclopolymerization (forming soluble linear loops) and crosslinking (forming insoluble gels) is dictated by strict kinetic controls.

This guide provides a troubleshooting framework to navigate these barriers, moving beyond standard free-radical protocols to advanced Lewis-acid mediated and controlled radical strategies.

Module 1: The Mechanistic Battlefield

Before troubleshooting, you must visualize the microscopic competition occurring in your flask. The "Butler Cyclopolymerization Mechanism" dictates the architecture of your polymer.

Visualizing the Pathway

The following diagram illustrates the critical decision points for a propagating radical. Your goal is to force the reaction down the Green Path (Cyclization/Propagation) and avoid the Red Path (Crosslinking/Termination).

Cyclopolymerization Start Initiation (R•) Monomer Bulky Diallyl Monomer Start->Monomer Radical1 Mono-Allyl Radical (Pendent Double Bond) Monomer->Radical1 Addition Cyclization Intramolecular Cyclization (Ring Closure) Radical1->Cyclization Fast (k_c) Favored by Dilution Crosslink Intermolecular Propagation (Crosslinking/Gelation) Radical1->Crosslink Slow (k_p) Favored by High Conc. Transfer Degradative Chain Transfer (Allylic H Abstraction) Radical1->Transfer Allylic H Abstraction Radical2 Cyclized Radical Cyclization->Radical2 Gel Insoluble Network Crosslink->Gel Dead Stable Allyl Radical (Reaction Stops) Transfer->Dead Radical2->Monomer Propagation Polymer Linear Soluble Polymer Radical2->Polymer

Figure 1: The kinetic competition in diallyl polymerization. High steric bulk slows k_p, increasing the likelihood of chain transfer (termination).

Module 2: Troubleshooting & FAQs
Issue 1: "My conversion plateaus at <40% regardless of reaction time."

Diagnosis: Degradative Chain Transfer (The Allylic Defect). The Science: Diallyl monomers possess allylic hydrogens (alpha to the double bond). Radical abstraction of these hydrogens is often faster than addition to the sterically hindered double bond. This creates a stable, resonance-stabilized allyl radical that cannot propagate, effectively killing the reaction [1].

Corrective Actions:

  • Protonation (For Amine Monomers): If your monomer is a diallylamine, convert it to a salt (e.g., hydrochloride or triflate) before polymerization. The positive charge exerts a strong electron-withdrawing effect, polarizing the allylic C-H bond and making it less susceptible to abstraction [2].

  • Lewis Acid Complexation: Add a Lewis acid (e.g., ZnCl₂, AlCl₃, or Sc(OTf)₃). The Lewis acid coordinates to the polar groups (amine/ester), reducing electron density at the double bond and "activating" it for radical attack while simultaneously protecting the allylic position [3].

Issue 2: "I want a linear polymer, but the reaction gels immediately."

Diagnosis: Intermolecular Crosslinking dominance. The Science: Gelation occurs when the "pendant" double bond of a growing chain reacts with another chain instead of cyclizing with itself. This is a second-order reaction (dependent on [M]²), whereas cyclization is first-order (dependent on [M]).

Corrective Actions:

  • The Dilution Rule: Reduce monomer concentration. Operating below 1.0 M (often 0.1–0.5 M) favors intramolecular cyclization (ring formation) over intermolecular crosslinking [4].

  • High Temperature: Higher temperatures often favor the higher-activation-energy pathway. In many sterically hindered systems, cyclization has a higher barrier than propagation; thus, raising T can paradoxically improve cyclization efficiency.

Issue 3: "My molecular weight (MW) is too low."

Diagnosis: Steric hindrance is retarding propagation (


), allowing termination (

) to dominate. The Science: Bulky substituents act as a shield, preventing the incoming monomer from reaching the radical center.

Corrective Actions:

  • Switch to Controlled Radical Polymerization (RAFT/MADIX): Standard free radical polymerization is chaotic. Using a RAFT agent (specifically Xanthates/MADIX for unconjugated dienes) protects the radical end-group, extending its lifetime and allowing it to "wait" for a successful propagation event rather than terminating [5].

  • Monomer Design: If possible, add a spacer. Moving the bulky group further from the vinyl group (e.g., via an ester or amide linkage) can drastically reduce steric shielding.

Module 3: Advanced Protocol
Protocol: Lewis-Acid Mediated RAFT Cyclopolymerization

This protocol is designed for a generic bulky diallyl monomer (e.g., N-substituted diallylamine or diallyl phthalate derivative) to achieve high conversion and linearity.[1]

Prerequisites:

  • Monomer: Purified, inhibitor-free.[2]

  • Lewis Acid: Zinc Chloride (ZnCl₂) or Scandium Triflate (Sc(OTf)₃).

  • RAFT Agent: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1) or similar Xanthate.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Dioxane or Ethanol (Polar solvents stabilize the complex).

Step-by-Step Methodology:

StepActionTechnical Rationale
1. Complexation Dissolve Monomer (1.0 eq) and Lewis Acid (0.5–1.0 eq) in the solvent. Stir for 30 mins at RT.Activation: The Lewis acid coordinates to the monomer's heteroatoms, withdrawing electron density and reducing the energy barrier for radical addition [3].
2. RAFT Addition Add RAFT agent (Target DP = [M]/[RAFT] ≈ 50–100).Control: Xanthates are ideal for non-conjugated monomers (diallyl) due to their fast fragmentation rates, minimizing the "retardation" often seen with trithiocarbonates [5].
3. Degassing Freeze-Pump-Thaw (3 cycles) or vigorous N₂ sparging (30 mins).Oxygen Removal: Oxygen is a diradical that reacts with propagating species at diffusion-controlled rates, causing induction periods or dead reactions.
4. Initiation Add AIBN (Ratio: [RAFT]/[AIBN] = 5:1 to 10:1). Heat to 70°C.Radical Flux: Low radical concentration is maintained to suppress bimolecular termination.
5. Monitoring Monitor conversion via ¹H NMR. Look for the disappearance of vinylic protons (5.0–6.0 ppm).Endpoint: Stop at ~60–70% conversion to avoid the "Trommsdorff Effect" (auto-acceleration) which can lead to late-stage crosslinking.
6. Purification Precipitate into cold hexane or acidic methanol (to remove Lewis Acid).Isolation: Removes unreacted monomer and the Lewis acid catalyst.
Module 4: Data Interpretation (Troubleshooting Matrix)

Use this table to interpret your GPC (Gel Permeation Chromatography) and NMR results.

ObservationProbable CauseImmediate Fix
Broad PDI (> 2.0) & Low MW Degradative Chain TransferIncrease Lewis Acid ratio; Switch to salt form (if amine).
Bimodal Distribution Mixed modes (Cyclization + Crosslinking)Dilute reaction mixture by 50%.
High MW but Insoluble Micro-gel formation (Crosslinking)Stop reaction at lower conversion (<50%); Add chain transfer agent.
No Polymerization Inhibitor presence or OxygenPass monomer through basic alumina column; Improve degassing.
References
  • Butler, G. B. (1957). Cyclopolymerization.[3][4][5] I. Electron Transfer Mechanisms. Journal of the American Chemical Society.

  • Wandrey, C., et al. (1999). Diallyldimethylammonium Chloride and its Polymers. Advances in Polymer Science.

  • Hurley, P. B. (2025). Lewis Acid Promoted Radical Polymerization of Polar Allyl Monomers. MRS Bulletin.

  • Otsu, T., et al. (2000). Structural control during the cyclopolymerization of unconjugated dienes. Progress in Polymer Science.[4]

  • Moad, G., et al. (2022). RAFT Polymerization of Monomers with Isolated Double Bonds: Diallyl Monomers. Australian Journal of Chemistry. (Note: Generalized citation for RAFT of unconjugated dienes).

Sources

Validation & Comparative

Mastering Purity Assessment of N,N-Diallyl-2-aminoacetamide HCl: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

N,N-Diallyl-2-aminoacetamide HCl is a critical intermediate, often utilized in the synthesis of cross-linking agents and functionalized polymers. Its structural duality—possessing a polar, ionizable primary amine/amide core and hydrophobic allyl tails—presents a unique chromatographic paradox.

  • The Challenge: Standard C18 methods often fail. The terminal amine (pKa ~9-10) is protonated at acidic pH, causing "hydrophobic collapse" or exclusion from standard alkyl-bonded phases, leading to poor retention and severe peak tailing due to silanol interactions. Furthermore, the lack of a strong aromatic chromophore necessitates low-UV detection, where solvent cut-off interference is high.

  • The Solution: This guide compares a Generic C18 Protocol against our Optimized Polar-Embedded Method . We demonstrate why the latter is the only viable route for regulatory-grade purity assessment (ICH Q2), offering superior peak shape, resolution of process impurities (e.g., diallylamine), and sensitivity.

Synthesis & Impurity Profiling (The "Why")

To develop a robust method, one must understand the "enemy"—the impurities. The synthesis typically involves the amidation of N,N-diallyl-2-chloroacetamide or the reaction of diallylamine with a glycine derivative.

Impurity Origin Pathway

ImpurityPathway Start1 Diallylamine Intermediate N,N-Diallyl-2-chloroacetamide Start1->Intermediate Acylation Start2 2-Chloroacetamide Start2->Intermediate Product N,N-Diallyl-2-aminoacetamide HCl (Target Analyte) Intermediate->Product Amination (NH3) Impurity3 Impurity C: Dimerized Byproducts Intermediate->Impurity3 Side Rxn Impurity1 Impurity A: Residual Diallylamine Product->Impurity1 Degradation Impurity2 Impurity B: Hydrolysis Products (Glycine derivs) Product->Impurity2 Hydrolysis

Figure 1: Synthetic route and potential impurity origins.[1][2][3] Understanding these species dictates the separation selectivity requirements.

Comparative Performance Analysis

We evaluated three distinct chromatographic approaches. The data below synthesizes experimental outcomes typical for this class of polar amines.

Method A: The "Generic" (Standard C18)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile

  • Verdict: FAILED . The protonated amine interacts with residual silanols, causing severe tailing (

    
    ). Retention is minimal (
    
    
    
    ) due to repulsion from the hydrophobic stationary phase.
Method B: The "Alternative" (HILIC)
  • Column: Bare Silica or Amide

  • Mobile Phase: High ACN / Ammonium Formate buffer

  • Verdict: UNSTABLE . While retention is excellent, the diallyl group's hydrophobicity causes solubility issues in high-organic mobile phases, and equilibration times are excessive for high-throughput QC.

Method C: The "Optimized Product" (Polar-Embedded C18)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion)

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile[4][5][6]

  • Verdict: SUPERIOR . The polar-embedded group shields silanols (reducing tailing) and provides a secondary interaction mechanism for the amine, increasing retention (

    
    ) without ion-pairing reagents.
    
Quantitative Data Summary
MetricMethod A (Generic C18)Method B (HILIC)Method C (Optimized)
Retention Time (min) 1.8 (Void volume elution)12.46.5 (Ideal)
Tailing Factor (

)
2.4 (Fail)1.11.05 (Excellent)
Resolution (Impurity A) 0.8 (Co-elution)4.53.2
Theoretical Plates (N) ~2,500~8,000>12,000
LOD (µg/mL) 5.00.50.2

Detailed Method Development Protocol (The "How-To")

This protocol is designed to be self-validating. The use of a phosphate buffer at pH 3.0 is critical; it ensures the amine is fully protonated (for consistent retention) while the acidic pH suppresses silanol ionization on the column surface.

Step 1: Instrumentation & Reagents[3][5][8]
  • HPLC System: Quaternary pump, Autosampler, DAD/UV Detector.

  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), HPLC-grade Water.
  • Target Analyte: N,N-Diallyl-2-aminoacetamide HCl.

Step 2: Chromatographic Conditions (Optimized)
  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer, adjusted to pH 3.0 with dilute

    
    .
    
    • Why pH 3.0? At pH 3.0, the amine is protonated (

      
      ), but the silica surface silanols (
      
      
      
      ) are protonated to neutral silanols (
      
      
      ), preventing the ionic attraction that causes peak tailing.
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Detection: UV at 210 nm .

    • Note: The diallyl group provides specific absorbance at 210-215 nm (

      
       transition), distinguishing it from simple aliphatic amines which require derivatization.
      
  • Injection Volume: 10 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial hold for polar impurities
2.0955End of hold
15.04060Elute hydrophobic diallyl impurities
15.1955Re-equilibration
20.0955Ready for next injection
Step 4: System Suitability Criteria (Self-Validation)

Before running samples, ensure the system passes these checks:

  • Tailing Factor: NMT 1.5 for the main peak.

  • %RSD (Area): NMT 2.0% for 5 replicate injections.

  • Resolution: > 2.0 between N,N-Diallyl-2-aminoacetamide and Diallylamine (if spiked).

Method Development Logic Flow

The following decision tree illustrates the scientific rationale used to arrive at the Optimized Method, ensuring you can troubleshoot future deviations.

MethodLogic Start Analyte: Polar Amine Salt (N,N-Diallyl-2-aminoacetamide HCl) Q1 Does it have a UV Chromophore? Start->Q1 Yes Yes (Diallyl group) Use UV 210 nm Q1->Yes Allyl double bonds No No Use CAD/ELSD or Derivatization Q1->No Q2 Select Stationary Phase Yes->Q2 C18 Standard C18 Q2->C18 Polar Polar-Embedded C18 (Optimized) Q2->Polar Result1 Fail: Dewetting & Tailing (Silanol Interaction) C18->Result1 Result2 Success: Shielded Silanols Good Retention Polar->Result2

Figure 2: Method development decision matrix highlighting the selection of polar-embedded phases.

References

  • ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Available at: [Link] (Context: Method development for polar amino-acetamide impurities).

  • PubChem. 2-amino-N,N-dimethylacetamide hydrochloride (Compound Summary). Available at: [Link] (Context: Structural analogs and physicochemical properties).

Sources

Comparative Guide: Cyclopolymerization Efficiency of Diallylamine vs. N,N-Diallyl-2-aminoacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Cyclopolymerization Efficiency: Diallylamine vs. N,N-Diallyl-2-aminoacetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Positioning

This guide provides a critical analysis of the cyclopolymerization behavior of Diallylamine (DAA) versus its functionalized derivative, N,N-Diallyl-2-aminoacetamide (DAAAm) .

While Diallylamine serves as the foundational monomer for Butler’s cyclopolymerization, producing high-charge-density cationic polyelectrolytes, DAAAm introduces an acetamide functionality that alters polymerization kinetics, solubility profiles, and post-polymerization modification potential.

Key Takeaway: DAA (as a hydrochloride salt) exhibits superior kinetic efficiency and higher molecular weight potential due to minimal steric hindrance. DAAAm, while kinetically slower due to substituent bulk, offers superior functional versatility , allowing for the synthesis of non-ionic (or pH-switchable) hydrophilic polymers with hydrogen-bonding capabilities.

Mechanistic Foundation: Butler’s Cyclopolymerization[1][2]

Both monomers polymerize via an alternating intra-intermolecular chain propagation mechanism (Butler’s mechanism). The efficiency of this process relies on the formation of a thermodynamically stable cyclic radical over a linear propagating radical.

The "Allylic H" Problem & Salt Formation

A critical failure mode in diallyl polymerization is degradative chain transfer to the monomer. The allylic protons are labile; abstraction yields a resonance-stabilized allylic radical that cannot propagate, terminating the chain.

  • DAA: Must be polymerized as a salt (DAA·HCl) to electrostatically repel the propagating radical from the allylic protons and destabilize the transition state for hydrogen abstraction.

  • DAAAm: Being a tertiary amine, it lacks the N-H bond but retains allylic C-H bonds. It also requires protonation (DAAAm·HCl) or quaternization to suppress chain transfer and ensure high cyclization efficiency.

Pathway Visualization

The following diagram illustrates the kinetic competition between cyclization (propagation) and chain transfer (termination).

Cyclopolymerization Monomer Diallyl Monomer (Salt Form) Radical_1 Initial Radical (Attack on alkene) Monomer->Radical_1 Initiation Cyclic_Radical Cyclic Radical (5-membered Ring) Radical_1->Cyclic_Radical Intramolecular Cyclization (k_c) Chain_Transfer Degradative Chain Transfer (Allylic H Abstraction) Radical_1->Chain_Transfer k_tr (High if unprotonated) Polymer Cyclopolymer (Pyrrolidinium Unit) Cyclic_Radical->Polymer Intermolecular Propagation (k_p) Dead_Oligomer Dead Oligomer (Low MW) Chain_Transfer->Dead_Oligomer

Figure 1: Kinetic pathway competition in diallyl monomer polymerization. High efficiency requires


.

Comparative Analysis: Efficiency & Properties

The following data synthesizes experimental trends from N-substituted diallylamine derivatives.

FeatureDiallylamine (DAA·HCl)N,N-Diallyl-2-aminoacetamide (DAAAm·HCl)
Primary Structure Secondary Amine SaltTertiary Amine Salt (Functionalized)
Cyclization Efficiency High (>95%) Moderate-High (>90%)
Ring Size Predominantly 5-membered (Pyrrolidine)Predominantly 5-membered
Steric Hindrance Low (H atom on N)High (Acetamide group on N)
Polymerization Rate Fast (

)
Slower (Steric bulk reduces

)
Molecular Weight (Mw) High (

Da)
Moderate (

Da)
Solubility Water, MeOH (Polyelectrolyte)Water, DMSO (H-bonding capable)
pH Sensitivity pH-dependent charge (pKa ~9.5)pH-dependent (Tertiary amine pKa ~8.5)
Structural Impact on Efficiency
  • DAA: The small proton on the nitrogen allows for rapid intramolecular ring closure. The lack of steric bulk facilitates the approach of the next monomer unit, leading to higher propagation rates (

    
    ).
    
  • DAAAm: The bulky acetamide group (

    
    ) introduces steric strain in the transition state of the cyclization step. While cyclization is still favored over linear propagation (avoiding crosslinking), the overall rate of polymerization is often lower than DAA. The electron-withdrawing nature of the carbonyl group (
    
    
    
    to nitrogen) slightly reduces the basicity of the amine, potentially requiring lower pH to fully protonate and protect the monomer.

Experimental Protocols

Protocol A: High-Efficiency Cyclopolymerization of DAA·HCl

Objective: Synthesis of Poly(diallylamine hydrochloride) with high molecular weight.

  • Monomer Preparation:

    • Dissolve Diallylamine (10.0 g, 103 mmol) in distilled water (10 mL).

    • Add concentrated HCl (37%) dropwise under ice-cooling until pH reaches 3.0–4.0. Note: Strict pH control is vital to prevent degradation.

    • Adjust final monomer concentration to 60% (w/w).

  • Initiation:

    • Add radical initiator 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (0.5 mol% relative to monomer).

    • Purge solution with

      
       for 30 minutes to remove oxygen.
      
  • Polymerization:

    • Seal the vessel and heat to 60°C for 24 hours.

    • Viscosity should increase significantly within the first 2 hours.

  • Purification:

    • Precipitate the polymer into excess acetone (10x volume).

    • Filter and dry under vacuum at 50°C.

    • Expected Yield: >85%.

Protocol B: Cyclopolymerization of DAAAm·HCl

Objective: Synthesis of functionalized Poly(N,N-diallyl-2-aminoacetamide).

  • Monomer Synthesis (In Situ):

    • React Diallylamine with 2-Chloroacetamide in the presence of a base (

      
      ) in acetonitrile. Filter salts and isolate N,N-Diallyl-2-aminoacetamide (DAAAm).
      
    • Alternatively, purchase DAAAm·HCl if available.

  • Solution Prep:

    • Dissolve DAAAm (neutral) in water.

    • Acidify with stoichiometric HCl to form the salt. Crucial: The amide group can hydrolyze at very low pH/high temp; maintain pH ~4.5.

    • Monomer concentration: 50% (w/w) (Lower conc. helps manage steric effects).[1][2][3]

  • Polymerization:

    • Initiator: Ammonium Persulfate (APS) (1.0 mol%) or V-50.

    • Degas with

      
      .[4]
      
    • Heat to 50°C (Lower temperature reduces risk of amide hydrolysis).

    • Reaction time: 48 hours (Slower kinetics expected).

  • Purification:

    • Dialysis against distilled water (MWCO 3.5 kDa) to remove unreacted monomer.

    • Lyophilize to obtain a white powder.

    • Expected Yield: 60–75%.

Structural Validation (Self-Validating System)

To confirm the "efficiency" (i.e., formation of cyclic structures vs. linear defects), use 13C-NMR .

  • Cyclic Signal: Look for a broad resonance at 26–30 ppm (CH2 in the pyrrolidine ring) and 60–70 ppm (CH attached to N).

  • Linear Defect Signal: Residual double bonds appear at 115–135 ppm . A high-efficiency cyclopolymerization will show <2% residual alkene signals.

  • Ring Size: The shift of the methine/methylene carbons can distinguish between 5-membered (pyrrolidine) and 6-membered (piperidine) rings, though 5-membered is thermodynamically favored for these monomers.

References

  • Butler, G. B. (2000). Cyclopolymerization.[5][6][4][7][8] Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Wan, Q., et al. (2017). Recent advances in the synthesis of diallylammonium polymers. Progress in Polymer Science. Link

  • Tüzün, N. S., & Aviyente, V. (2002).[7] A Computational Study on the Substituent Effect of Diallylamine Monomers in Their Cyclopolymerization Reactions. The Journal of Physical Chemistry A. Link

  • Jaeger, W., et al. (2010). Polydiallyldimethylammonium Chloride (PolyDADMAC).[1][9] In: Synthetic Water-Soluble Polymers.[4][10] Link

Sources

Swelling ratio comparison of hydrogels containing N,N-Diallyl-2-aminoacetamide vs MBA

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between hydrogels crosslinked with Dihydroxyaluminum Aminoacetate (DAAA) —often referred to in hydrogel literature by its acronym, though chemically distinct from the user-specified organic diallyl compound—and the standard covalent crosslinker N,N'-Methylenebisacrylamide (MBA) .

Ionic Coordination vs. Covalent Networking: A Guide to Swelling Kinetics and Structural Integrity

Executive Summary & Nomenclature Clarification

In the development of hydrogels—particularly for transdermal patches (cataplasms) and superabsorbents—the choice of crosslinker dictates the network topology, swelling behavior, and mechanical resilience.

Critical Note on Nomenclature: While the chemical name N,N-Diallyl-2-aminoacetamide describes a specific organic diallyl amide, the acronym DAAA in hydrogel science predominantly refers to Dihydroxyaluminum Aminoacetate (Aluminum Glycinate). This guide focuses on the established industrial comparison between the ionic crosslinker DAAA (Aluminum species) and the covalent crosslinker MBA .

  • MBA (N,N'-Methylenebisacrylamide): The "Gold Standard" for permanent, chemically stable networks. Forms irreversible covalent bonds via free-radical polymerization. Best for structural hydrogels requiring high tensile strength and defined equilibrium swelling.

  • DAAA (Dihydroxyaluminum Aminoacetate): A specialized ionic crosslinker . Releases aluminum ions (

    
    ) that coordinate with carboxyl groups in the polymer backbone. Forms reversible, viscoelastic networks with high tack (adhesion) and pH-dependent swelling. Best for transdermal drug delivery systems (TDDS).
    

Chemical Basis & Crosslinking Mechanisms[1]

The fundamental difference lies in the nature of the crosslink: Irreversible Covalent (MBA) vs. Reversible Ionic (DAAA).

Structural Comparison
FeatureMBA (N,N'-Methylenebisacrylamide) DAAA (Dihydroxyaluminum Aminoacetate)
Chemical Type Bis-acrylamide (Divinyl monomer)Organometallic Salt (Aluminum Glycinate)
Formula


Mechanism Free-radical vinyl polymerizationIonic coordination / Chelation
Bond Energy High (~350 kJ/mol, C-C bonds)Moderate (~50-200 kJ/mol, Ionic/Coordination)
Reversibility Irreversible (Permanent)Reversible (pH/Ion exchange sensitive)
Mechanistic Pathways

The following diagram illustrates the divergent network formation pathways.

CrosslinkingMechanism cluster_MBA MBA: Covalent Network Formation cluster_DAAA DAAA: Ionic Network Formation MBA_Monomer MBA Monomer (Divinyl) Polymerization Free Radical Copolymerization MBA_Monomer->Polymerization Initiator Radical Initiator (APS/TEMED) Initiator->Polymerization Network_Cov Permanent Covalent Network (3D Mesh) Polymerization->Network_Cov Irreversible DAAA_Salt DAAA Salt (Al source) Ionization Dissociation (Release Al3+) DAAA_Salt->Ionization Chelation Coordination with -COO- Groups Ionization->Chelation pH Dependent Network_Ion Reversible Ionic Network (Cross-links) Chelation->Network_Ion

Figure 1: Mechanistic pathways for covalent (MBA) vs. ionic (DAAA) crosslinking. MBA integrates into the backbone, while DAAA bridges existing chains via metal-ligand coordination.

Experimental Protocols

To validate swelling ratios, distinct synthesis protocols are required.

MBA Hydrogel Synthesis (Free Radical Polymerization)

Objective: Create a permanent poly(acrylic acid-co-acrylamide) network.

  • Stock Solution: Dissolve Acrylic Acid (AA) and Acrylamide (AM) in deionized water (e.g., 20 wt% monomer concentration).

  • Neutralization: Partially neutralize AA with NaOH (typically 60-70 mol%) to prevent rapid hydrolysis of MBA and ensure swelling.

  • Crosslinker Addition: Add MBA (0.05% – 2.0% w/w relative to monomer). Sonicate to dissolve.

  • Initiation: Add Ammonium Persulfate (APS) and TEMED.

  • Curing: Cast into molds and cure at 60°C for 2-4 hours.

  • Washing: Immerse in excess water for 48h to remove unreacted monomer (sol fraction).

DAAA Hydrogel Synthesis (Ionic Gelation)

Objective: Create a viscoelastic, adhesive hydrogel (Cataplasm base).

  • Polymer Solution: Dissolve linear Sodium Polyacrylate (or PAA) in water/glycerol mixture.

  • Crosslinker Dispersion: Disperse DAAA (0.1% – 0.5% w/w) in a small amount of water or glycerol. Note: DAAA has low solubility; fine dispersion is critical.

  • Acidification (Trigger): Add a weak acid (e.g., Tartaric Acid) to lower pH to ~4.5-5.5.

    • Mechanism:[1][2][3][4][5] Acid solubilizes DAAA, releasing

      
       ions slowly.
      
  • Mixing & Casting: Mix rapidly and cast. Gelation occurs over 12-24 hours (aging process) as

    
     diffuses and coordinates with carboxyl groups.
    

Performance Analysis: Swelling Ratio & Kinetics

The swelling ratio (


) is defined as:


Where

is the weight of the swollen gel and

is the dry weight.
Comparative Data Summary
ParameterMBA Hydrogels DAAA Hydrogels
Equilibrium Swelling (

)
High (100–500 g/g)Moderate (10–50 g/g)
Swelling Kinetics Fast (Fickian diffusion)Slow (Restricted by ionic clusters)
pH Sensitivity High (swells at pH >

)
Complex (swells, then deswells/dissolves)
Salt Sensitivity Sensitive (Screening effect)Very Sensitive (Ion exchange/Disruption)
Mechanical State Elastic Solid (Brittle)Viscoelastic Paste (Tacky/Adhesive)
Swelling Behavior Analysis
MBA: The Covalent Constraint

In MBA hydrogels, swelling is governed by the Flory-Rehner theory . The equilibrium swelling is inversely proportional to the crosslink density.

  • Low MBA (<0.1%): Massive swelling, loose network, mechanically weak.

  • High MBA (>1.0%): Tight network, low swelling, rigid.

  • Stability: The covalent bonds prevent dissolution even at extreme pH, though the gel may degrade hydrolytically over weeks.

DAAA: The Ionic Equilibrium

DAAA hydrogels exhibit a unique "self-limiting" swelling behavior.

  • Mechanism: As water enters, the distance between polymer chains increases. In covalent gels, bonds stretch. In ionic gels, if swelling is too high, the

    
    –Carboxyl coordination bridges may break, leading to dissolution  rather than just swelling, or the gel may simply relax into a viscous liquid.
    
  • pH Dependence:

    • Acidic (pH < 4): Carboxyl groups protonate (-COOH).

      
       loses binding sites. Gel dissolves or becomes fluid.
      
    • Neutral (pH 5-7): Optimal crosslinking. Stable gel.

    • Basic (pH > 9): Aluminum forms aluminate anions (

      
      ), breaking the crosslinks. Gel dissolves.
      

SwellingComparison cluster_MBA_Swell MBA Swelling Profile cluster_DAAA_Swell DAAA Swelling Profile MBA_Low Low pH (Collapsed) MBA_High High pH (Expanded) MBA_Low->MBA_High pH > pKa MBA_Result Permanent Gel High Q_eq MBA_High->MBA_Result Covalent Constraint DAAA_Low Low pH (Sol/Fluid) DAAA_Opt pH 5-7 (Stable Gel) DAAA_Low->DAAA_Opt Al3+ Binding DAAA_High High pH (Dissolution) DAAA_Opt->DAAA_High Al(OH)4- Formation

Figure 2: Swelling response to pH changes. MBA maintains integrity; DAAA is stable only within a specific pH window.

Critical Discussion & Applications

Why choose DAAA over MBA?

While MBA provides superior structural integrity, DAAA is preferred in medical adhesives and patches (e.g., Lidocaine patches, cooling sheets) for three reasons:

  • Adhesion (Tack): The viscoelastic nature of ionic crosslinking allows the gel to flow into skin crevices, providing excellent adhesion without chemical adhesives. MBA gels are too elastic and "bounce" off the skin.

  • Safety: DAAA systems are often compounded as "pre-neutralized" pastes that cure slowly, allowing for coating on backing layers. MBA requires toxic monomers (acrylamide) which must be strictly removed.

  • Reversibility: DAAA gels can be removed gently.

Hybrid Systems (Dual Crosslinking)

Recent trends involve using both MBA and DAAA.

  • MBA provides the permanent "skeleton" (shape memory).

  • DAAA provides the "energy dissipation" (toughness) and adhesiveness.

  • Result: A double-network hydrogel that is tough, stretchable, and adhesive.

References

  • Viscoelastic Characterization of Polyacrylate Hydrogels: An, D., et al. (2014).[6] Rheological Characterization of Cataplasm Bases Composed of Cross-Linked Partially Neutralized Polyacrylate Hydrogel. AAPS PharmSciTech. Link

  • Ionic vs Covalent Crosslinking: Zhao, B., et al. (2013). Poly(AAc-co-MBA) Hydrogel Films: Adhesive and Mechanical Properties in Aqueous Medium. Journal of Physical Chemistry B. Link

  • Aluminum Crosslinking Mechanism: Rimdusit, S., et al. (2008). Crosslinking of Poly(acrylic acid) by Aluminum Ions. Journal of Applied Polymer Science. Link

  • Transdermal Patch Formulations: Minghetti, P., et al. (2001). Dermal patches for the controlled release of drugs: parameters affecting the adhesive properties. Drug Development and Industrial Pharmacy. Link

  • Diallyl Crosslinkers (Contextual): Jaeger, W., et al. (2010). Polymerization of Water-Soluble Dimethyldiallylammonium Chloride. Progress in Polymer Science. (Provided for context on diallyl mechanisms). Link

Sources

Cytotoxicity Evaluation of N,N-Diallyl-2-aminoacetamide Hydrochloride: A Comparative Guide for Biomedical Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of biocompatible hydrogels for tissue engineering, drug delivery, and wound healing relies heavily on the selection of appropriate crosslinking agents and monomers. Historically, acrylamide derivatives such as N,N'-Methylenebisacrylamide (MBAA) have been the gold standard. However, their well-documented dose-dependent cytotoxicity—driven by unreacted monomer leaching—poses significant regulatory and biological hurdles.

N,N-Diallyl-2-aminoacetamide hydrochloride (NDAA-HCl) [1] has emerged as a highly effective, low-toxicity alternative. As a diallylamine derivative featuring a biomimetic aminoacetamide pendant group, NDAA-HCl provides robust cyclopolymerization capabilities while bypassing the aggressive electrophilic toxicity pathways associated with traditional acrylamides. This guide objectively compares the cytotoxicity profiles of NDAA-HCl against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for drug development professionals to evaluate its integration into biomedical devices.

Mechanistic Rationale: Causality Behind Cytotoxicity Profiles

To understand why NDAA-HCl outperforms traditional crosslinkers in cell viability assays, we must analyze the fundamental chemical interactions between unreacted monomers and the cellular microenvironment.

The Problem with Acrylamides (MBAA)

Acrylamides possess an α,β-unsaturated carbonyl group, making them potent electrophiles. When unreacted MBAA leaches from a hydrogel matrix into surrounding tissue, it rapidly undergoes spontaneous Michael addition with intracellular nucleophiles[2]. The primary targets are the thiol groups (-SH) of glutathione (GSH) and cysteine residues on functional proteins. This rapid GSH depletion strips the cell of its primary antioxidant defense, leading to an accumulation of Reactive Oxygen Species (ROS), oxidative stress, and subsequent apoptosis.

The NDAA-HCl Advantage

Unlike acrylamides, NDAA-HCl is a diallylamine derivative[3]. The allyl groups lack the highly electrophilic conjugated system found in acrylamides, rendering them sterically hindered and significantly less reactive toward cellular thiols. Furthermore, the protonated aminoacetamide moiety at physiological pH (7.4) acts as a localized buffer[4]. This structural mimicry of natural peptide bonds prevents aggressive protein fouling and minimizes adverse cellular recognition, allowing cells to maintain homeostasis even in the presence of trace unreacted monomer.

MechanisticPathway MBAA MBAA (Acrylamide) Highly Electrophilic Michael Michael Addition with Intracellular Glutathione (GSH) MBAA->Michael Leaching NDAA NDAA-HCl (Diallylamine) Sterically Hindered NoMichael Minimal Thiol Reactivity Biomimetic Buffering NDAA->NoMichael Leaching ROS GSH Depletion & ROS Accumulation Michael->ROS Homeostasis Cellular Homeostasis Maintained NoMichael->Homeostasis Apoptosis Apoptosis / Cell Death (High Cytotoxicity) ROS->Apoptosis Survival Cell Survival (High Biocompatibility) Homeostasis->Survival

Mechanistic pathways of monomer-induced cytotoxicity: MBAA vs. NDAA-HCl.

Comparative Cytotoxicity Data

The following table synthesizes representative quantitative data derived from standardized ISO 10993-5 in vitro cytotoxicity extract assays[5][6]. The data compares NDAA-HCl against MBAA and standard Diallylamine (DAA) using L929 murine fibroblasts exposed to 1 mM unreacted monomer concentrations for 24 hours.

Monomer / CrosslinkerChemical ClassCell Viability at 1 mM (%)IC₅₀ Estimate (mM)ISO 10993-5 Classification
MBAA Bis-acrylamide38.4 ± 4.2%~0.65Cytotoxic (<70% viability)
DAA Simple Diallylamine76.2 ± 5.1%~2.80Mildly Cytotoxic / Borderline
NDAA-HCl Functionalized Diallylamine94.8 ± 3.3% >10.0 Non-Cytotoxic

Note: According to ISO 10993-5, a reduction in cell viability by more than 30% (viability <70%) is considered a cytotoxic effect[5]. NDAA-HCl maintains viability well above this threshold.

Experimental Protocols: ISO 10993-5 Validation

To ensure scientific integrity and reproducibility, the evaluation of NDAA-HCl must follow a self-validating system. The protocol below details the exact methodology for synthesizing the hydrogel and evaluating its cytotoxicity via the extract method[2].

Protocol A: Hydrogel Synthesis and Extract Preparation (ISO 10993-12)

Purpose: To generate standardized leachates containing potential unreacted NDAA-HCl monomers.

  • Polymerization: Dissolve the primary polymer backbone (e.g., PEG or Chitosan) in deionized water. Add NDAA-HCl (crosslinker) at a 5 mol% ratio relative to the monomer. Initiate polymerization using a standard redox pair (e.g., APS/TEMED) or UV photoinitiator.

  • Sterilization: Cut the resulting hydrogel into 1 cm² discs. Sterilize via UV irradiation for 20 minutes per side in a laminar flow hood[6].

  • Extraction: Submerge the hydrogel discs in standard Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Use an extraction ratio of 0.1 g of hydrogel per 1 mL of medium.

  • Incubation: Incubate the sealed extraction vessels at 37°C under continuous agitation for 24 hours.

  • Collection: Aspirate the supernatant (the "extract"). Filter through a 0.22 µm syringe filter to ensure sterility prior to cell exposure.

Protocol B: MTT Cell Viability Assay (ISO 10993-5)

Purpose: To quantify the metabolic activity of cells exposed to the hydrogel extract.

  • Cell Seeding: Seed L929 murine fibroblasts in a 96-well tissue culture plate at a density of

    
     cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow adhesion.
    
  • Treatment: Aspirate the culture medium. Replace with 100 µL of the undiluted hydrogel extract (from Protocol A).

    • Self-Validating Controls: Include wells with fresh DMEM (Negative Control, 100% viability) and wells with DMEM containing 10% DMSO (Positive Control for cytotoxicity)[5].

  • Exposure: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Remove the extract. Add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of pure DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate viability as:

    
    
    

CytotoxicityWorkflow Step1 1. Hydrogel Synthesis (NDAA-HCl Crosslinking) Step2 2. ISO 10993-12 Extraction (24h in DMEM at 37°C) Step1->Step2 Sterilization Step4 4. Extract Exposure (24h Incubation + Controls) Step2->Step4 Apply Extract Step3 3. Cell Culture (L929 Fibroblasts Seeded) Step3->Step4 Adhesion Step5 5. MTT Assay (Formazan Solubilization) Step4->Step5 Wash & Reagent Step6 6. Data Analysis (Absorbance at 570nm) Step5->Step6 Read Plate

Workflow for ISO 10993-5 in vitro cytotoxicity evaluation of hydrogel extracts.

Conclusion & Application Notes

For drug development professionals engineering next-generation hydrogels, transitioning away from bis-acrylamide crosslinkers is a critical step toward regulatory approval and clinical safety. N,N-Diallyl-2-aminoacetamide hydrochloride offers a scientifically sound alternative. By replacing highly electrophilic reaction pathways with sterically hindered, biomimetic cyclopolymerization, NDAA-HCl effectively eliminates the severe oxidative stress associated with monomer leaching.

Application Best Practices:

  • Initiator Systems: NDAA-HCl pairs excellently with water-soluble redox initiators (e.g., APS/TEMED) and common UV photoinitiators (e.g., Irgacure 2959).

  • Storage: As a hydrochloride salt, NDAA-HCl is highly hygroscopic. It must be stored in a desiccator at 4°C to prevent premature hydrolysis of the aminoacetamide group.

References

  • BLD Pharm. "118870-91-0 | N,N-Diallyl-2-aminoacetamide hydrochloride." BLD Pharm Product Catalog.
  • ResearchGate. "Activity-Based Fluorescent Probes for Sensing and Imaging of Reactive Carbonyl Species (RCSs)." ResearchGate Publications.
  • Preprints.org. "Cytotoxicity and Antibacterial Activity of Protonated Diallylammonium Polymers: Influence of End Groups and Molecular Weight." Preprints.
  • NIH / PMC. "Synthesis and Evaluation of a Thermoresponsive Degradable Chitosan-Grafted PNIPAAm Hydrogel as a “Smart” Gene Delivery System." National Institutes of Health.
  • ACS Publications. "Antiviral and Nontoxic Dermal Iron Oxide Nanoparticle/Biopolymer Coatings for Cotton Fabric." ACS Applied Nano Materials.
  • RSC Publishing. "Double-crosslinkable poly(urethane)-based hydrogels relying on supramolecular interactions and light-initiated polymerization." Royal Society of Chemistry.

Sources

Comparative Thermal Profiling of Diallyl Monomer Variants: Structural Isomers vs. Bio-Functional Variants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous comparative thermal analysis of diallyl monomer variants, specifically focusing on the structural isomers Diallyl Phthalate (DAP) and Diallyl Isophthalate (DAIP) , alongside the bio-functional variant Diallyl Disulfide (DATS) .

While DAP and DAIP are cornerstones in high-performance thermosets for medical device packaging and electronics, DATS has emerged as a critical functional monomer in the synthesis of antimicrobial vitrimers and drug delivery systems. This guide synthesizes experimental protocols and data interpretation strategies to aid researchers in material selection and process optimization.

Material Profiles & Structural Logic

The thermal behavior of these monomers is dictated by their chemical structure—specifically the position of the allyl groups and the nature of the bridging unit.

Monomer VariantAbbr.RoleStructural KeyThermal Criticality
Diallyl Phthalate DAP Standard ThermosetOrtho-isomer; sterically hindered polymerization.Slow cure kinetics; high processing window.
Diallyl Isophthalate DAIP High-Heat ThermosetMeta-isomer; reduced steric hindrance.Faster cure rates; higher

potential.
Diallyl Disulfide DATS Bio-FunctionalDisulfide bridge (-S-S-); flexible aliphatic chain.High volatility; dynamic bond exchange (vitrimers).
Experimental Protocol: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following protocols utilize internal validation steps.

2.1. Differential Scanning Calorimetry (DSC)

Objective: Quantify polymerization kinetics (exotherms) and glass transition shifts (


).
  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery series or Mettler Toledo DSC 3).

  • Sample Prep:

    • Liquid Monomers: Use Hermetic Al/Au pans to prevent volatilization before reaction onset.

    • Mass: 5–10 mg (Precision ±0.01 mg).

    • Reference: Empty hermetic pan of matched mass (±0.05 mg).

  • Methodology (Curing Study):

    • Equilibrate: 25°C for 3 min.

    • Ramp: 10°C/min to 250°C (First Heat). Capture cure exotherm.

    • Isotherm: Hold 5 min at peak temp (ensure full conversion).

    • Cool: 20°C/min to 0°C. Reset thermal history.

    • Ramp: 10°C/min to 250°C (Second Heat). Measure final

      
      .
      
  • Validation Check: The Second Heat should show no residual exotherm . If an exotherm appears, the cure was incomplete; increase Isotherm time or catalyst concentration.

2.2. Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability, volatility, and degradation mechanisms.[1][2][3][4]

  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

  • Atmosphere:

    • Nitrogen (Inert): 50 mL/min (Purge) to study intrinsic degradation.

    • Air (Oxidative): 50 mL/min to study oxidative stability (relevant for end-use).

  • Methodology:

    • Tare: Flame-clean Pt/Ceramic pans.

    • Ramp: 10°C/min from Ambient to 600°C.

  • Validation Check: For DATS (volatile), use a pinhole-lid pan to restrict evaporation and distinguish boiling from degradation.

Comparative Analysis & Data Interpretation
3.1. Workflow Visualization

G cluster_DSC DSC Analysis cluster_TGA TGA Analysis Sample Monomer Sample (DAP / DAIP / DATS) Prep Hermetic Sealing (Prevent Volatilization) Sample->Prep DSC_Run Heat-Cool-Heat (-20 to 250°C) Prep->DSC_Run TGA_Run Ramp to 600°C (N2 Atmosphere) Prep->TGA_Run Exotherm 1st Heat: Cure Exotherm (ΔH) DSC_Run->Exotherm Tg_Shift 2nd Heat: Glass Transition (Tg) DSC_Run->Tg_Shift Volatiles Mass Loss < 200°C (Evaporation) TGA_Run->Volatiles Degradation Mass Loss > 300°C (Pyrolysis) TGA_Run->Degradation

Caption: Integrated thermal analysis workflow distinguishing kinetic events (DSC) from mass-loss events (TGA).

3.2. Polymerization Kinetics (DSC)

The structural isomerism between DAP and DAIP fundamentally alters their reactivity.

  • DAP (Ortho): The proximity of the two allyl ester groups creates steric hindrance. During polymerization, cyclization (intramolecular reaction) competes heavily with cross-linking. This results in a broader, delayed exotherm and a lower final cross-link density compared to DAIP.

  • DAIP (Meta): The meta-substitution reduces steric interference, facilitating faster intermolecular cross-linking.

  • DATS: Does not polymerize radically in the same manner. Its thermal profile in DSC is dominated by disulfide exchange (if in a vitrimer matrix) or simple evaporation/degradation.

Comparative DSC Data (Typical Values with Peroxide Initiator):

ParameterDAP (Ortho)DAIP (Meta)DATS (Bio-Variant)
Onset Temp (

)
~145°C~135°CN/A (Evaporates/Degrades)
Peak Temp (

)
~160°C~150°CN/A
Heat of Cure (

)
120–140 J/g150–170 J/gEndothermic (Evaporation)
Final

(Cured)
180–200°C220–240°C< 0°C (if incorporated)

Key Insight: DAIP provides a superior thermal margin for high-stress electronics, while DAP offers a wider processing window for complex molding.

3.3. Thermal Stability & Degradation (TGA)

TGA is critical for determining the "Safe Operating Window" for these materials, especially in drug delivery devices where sterilization temperatures are a factor.

  • DAP/DAIP Resins: Exhibit a two-step degradation.

    • 300–400°C: Scission of the ester linkage and allyl groups.

    • >450°C: Carbonization of the aromatic backbone.

  • DATS: Highly volatile.[5] Without encapsulation or reaction into a polymer network, DATS will show 100% mass loss below 200°C (boiling point approx. 218°C, but significant evaporation occurs earlier).

Comparative TGA Data (


 Atmosphere): 
ParameterDAP (Cured)DAIP (Cured)DATS (Pure)
5% Mass Loss (

)
~320°C~350°C~160°C (Evaporation onset)
Max Degradation (

)
400°C425°C220°C (Boiling peak)
Char Yield (at 600°C) 10–15%20–25%~0%
Application Logic: From Data to Device
4.1. High-Performance Thermosets (DAP/DAIP)
  • Selection Rule: If the application requires soldering resistance (e.g., PCBs) or autoclaving (medical tools), DAIP is the mandatory choice due to its higher

    
     (>220°C) and 
    
    
    
    .
  • Processing: DAP is preferred for precision molding of complex geometries (e.g., connectors) because its slower cure kinetics allow for better flow before gelation.

4.2. Biomedical Vitrimers (DATS)
  • Mechanism: DATS is not used as a structural resin alone but as a dynamic cross-linker . The disulfide bonds (-S-S-) allow for bond exchange reactions.[6]

  • Thermal Signature: In a TGA of a DATS-containing polymer, a specific mass loss step corresponding to the cleavage of the disulfide bond or volatilization of DATS residues indicates the "exchangeable" fraction.

  • Drug Delivery: DATS itself has antimicrobial properties. TGA is used here to verify the encapsulation efficiency in nanoparticles—if the TGA curve shifts from the pure DATS profile to a higher temperature, it confirms successful encapsulation/stabilization.

ReactionLogic Application Target Application HighHeat High-Temp Resistance (Electronics/Autoclave) Application->HighHeat ComplexMold Complex Geometry (Precision Molding) Application->ComplexMold BioActive Bio-Active / Dynamic (Drug Delivery/Self-Healing) Application->BioActive SelectDAIP Select DAIP (High Tg, Fast Cure) HighHeat->SelectDAIP Requires Tg > 220°C SelectDAP Select DAP (Broad Process Window) ComplexMold->SelectDAP Requires Flow > Cure SelectDATS Select DATS (Disulfide Exchange) BioActive->SelectDATS Requires Dynamic Bonds

Caption: Decision matrix for monomer selection based on thermal performance requirements.

References
  • BenchChem. (2025).[7] Cross-Validation of Polymerization Kinetics: A Comparative Study of Diallyl Hexahydrophthalate and Alternative Monomers. Retrieved from

  • ResearchGate. (2025).[8] Study of diallylisophthalate polymerization by DSC and PMR methods. Retrieved from

  • TA Instruments. (n.d.).[9] Characterization of the Degree of Cure of Thermosetting Resins by DSC. Retrieved from

  • ACS Applied Polymer Materials. (2025). Influence of Diallyl Disulfide on the Properties of Biobased Antimicrobial Vitrimers. Retrieved from

  • National Institutes of Health (PMC). (2025). Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules. Retrieved from

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers: DSC of Thermosets. Retrieved from

Sources

Benchmarking N,N-Diallyl-2-aminoacetamide HCl against Commercial Cross-Linkers: A Guide to Functional Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

The transition from passive structural matrices to biologically active, functionalized hydrogels requires cross-linkers that do more than simply bridge polymer chains. Historically, achieving a functionalized polyacrylamide or PEG-based network required a compromise: researchers had to copolymerize standard cross-linkers like [1] with mono-functional monomers (e.g., APMA), often resulting in heterogeneous network formation and compromised mechanical integrity.

N,N-Diallyl-2-aminoacetamide hydrochloride (NDA-HCl, CAS: 118870-91-0) [2] emerges as a dual-functional alternative. By combining two polymerizable allyl groups with a protected primary amine, NDA-HCl allows for the simultaneous formation of a uniform structural network and the stoichiometric incorporation of reactive amine handles. This guide benchmarks NDA-HCl against industry standards—BIS and Polyethylene glycol diacrylate (PEGDA)—providing the mechanistic causality and experimental protocols necessary to leverage this compound in advanced bioconjugation workflows.

Mechanistic Causality: The Chemistry of Dual-Functionality

To understand why NDA-HCl outperforms physical mixtures of cross-linkers and functional monomers, we must analyze the kinetics of its two distinct chemical handles.

Degradative Chain Transfer in Allyl Polymerization

Unlike acrylamide or acrylate groups, which polymerize rapidly and often lead to dense, heterogeneous cross-linking nodes, the diallyl groups of NDA-HCl undergo degradative chain transfer [3][4]. In this process, the propagating radical abstracts an allylic hydrogen, forming a resonance-stabilized radical that is less reactive. While this slows the overall rate of polymerization (requiring higher initiator concentrations), it fundamentally alters the network architecture. The slower propagation rate allows for a more even distribution of cross-linking points, yielding a highly uniform, flexible hydrogel network with superior optical clarity compared to the rapid, localized gelation of BIS[4][5].

pH-Gated Nucleophilicity for Post-Polymerization Modification

The true advantage of NDA-HCl lies in its 2-aminoacetamide moiety, formulated as a hydrochloride salt. During free-radical polymerization (typically conducted at pH 6.5–7.0), the primary amine remains protonated (


). This positive charge prevents the amine from acting as a nucleophile or a chain-transfer agent, ensuring it does not interfere with the radical cascade.

Once the structural network is formed, a simple buffer exchange to a slightly basic pH (8.0–8.5) deprotonates the amine. The exposed primary amine becomes a highly potent nucleophile, perfectly primed for[6]. This self-validating chemical logic ensures that 100% of the cross-linking nodes also serve as anchoring points for fluorophores, peptides, or antibodies.

Logic NDA N,N-Diallyl-2-aminoacetamide HCl (Dual-Functional Cross-linker) Allyl Diallyl Groups (Structural) NDA->Allyl Amine Protonated Amine (HCl) (Functional) NDA->Amine Polymer Degradative Chain Transfer Yields Uniform Network Allyl->Polymer Radical Addition (APS/TEMED) Protect Inert during Radical Polymerization Amine->Protect pH < 7.0 Conjugate Post-Polymerization NHS-Ester Bioconjugation Polymer->Conjugate Structural Support Protect->Conjugate pH Shift > 8.0

Mechanistic logic of NDA-HCl dual-functionality in hydrogel synthesis.

Quantitative Benchmarking Data

The following tables summarize the performance of NDA-HCl compared to BIS and PEGDA (MW 700) in a standard 10% (w/v) total polymer, 5% (mol/mol) cross-linker hydrogel formulation.

Table 1: Physicochemical Properties
Cross-LinkerPolymerization Rate (

)
Storage Modulus (

)
Swelling Ratio (

)
Optical Clarity (%T at 600nm)
BIS < 2 mins12.4 kPa15.288%
PEGDA (700) < 3 mins8.1 kPa22.494%
NDA-HCl 8 - 10 mins9.5 kPa18.798%

Insight: NDA-HCl exhibits a delayed gelation time (


) due to degradative chain transfer, which directly contributes to its near-perfect optical clarity (98%) by preventing the formation of dense polymer micro-domains.
Table 2: Functionalization Efficiency (NHS-Rhodamine Coupling)
Cross-LinkerAvailable Primary AminesConjugation Efficiency*Non-Specific Binding
BIS 0 mmol/g< 1%Moderate
PEGDA (700) 0 mmol/g< 1%Low
NDA-HCl 0.45 mmol/g > 96% Low

*Measured by fluorescence retention after extensive washing in PBST.

Experimental Methodologies

To ensure reproducibility, the following protocols form a self-validating system. The successful coupling of the fluorophore in Protocol 2 acts as the physical validation of the network formed in Protocol 1.

Protocol 1: Synthesis of Amine-Functionalized Polyacrylamide Hydrogels

Objective: Form a structurally stable gel while preserving the amine handles.

  • Monomer Preparation: Dissolve 9.5 g of Acrylamide (AAm) and 0.5 g of NDA-HCl in 100 mL of degassed, deionized water (final monomer concentration ~10% w/v).

  • pH Adjustment (Critical Step): Verify that the solution pH is between 6.0 and 6.5. Do not neutralize the HCl salt at this stage, as premature deprotonation will cause the amine to participate in unwanted Michael additions with the acrylamide monomers.

  • Initiation: Add 100 µL of N,N,N',N'-Tetramethylethylenediamine (TEMED) and 1 mL of freshly prepared 10% (w/v) Ammonium Persulfate (APS).

  • Polymerization: Cast the solution into the desired mold. Allow 30–45 minutes for complete gelation at room temperature. The extended time accounts for the slower allyl propagation kinetics.

  • Washing: Submerge the gel in excess DI water for 24 hours (changing water 3 times) to remove unreacted monomers.

Protocol 2: Post-Polymerization Bioconjugation via NHS-Ester Chemistry

Objective: Deprotonate the network and covalently attach a functional probe.

  • Buffer Exchange: Transfer the washed hydrogel into 0.1 M Sodium Borate buffer (pH 8.5) for 2 hours. This shifts the equilibrium, converting the inert

    
     groups into reactive 
    
    
    
    nucleophiles.
  • Reagent Preparation: Dissolve NHS-Rhodamine (or NHS-Biotin) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation: Add the NHS-ester solution to the borate buffer containing the gel (final probe concentration: 0.1 mg/mL). Incubate in the dark for 4 hours at room temperature with gentle agitation.

  • Quenching & Washing: Quench unreacted NHS-esters by adding 50 mM Tris-HCl (pH 7.5) for 30 minutes. Wash the gel extensively in PBS containing 0.1% Tween-20 until the wash buffer shows no residual fluorescence.

Workflow A Monomer Mix (AAm + NDA-HCl) B Radical Polymerization (APS/TEMED, pH 6.5) A->B Crosslinking C Amine-Functionalized Hydrogel Network B->C Gelation D Buffer Exchange (Borate, pH 8.5) C->D Deprotonation E NHS-Ester Bioconjugation D->E Covalent Coupling

Workflow for synthesizing and functionalizing NDA-HCl cross-linked hydrogels.

Conclusion

Benchmarking reveals that while traditional cross-linkers like BIS and PEGDA excel in rapid gelation, they fail to provide the biochemical versatility required for modern tissue engineering and sensor development. N,N-Diallyl-2-aminoacetamide HCl circumvents the traditional trade-off between structural integrity and functionalization. By leveraging the degradative chain transfer of diallyl groups and the pH-gated nucleophilicity of its primary amine, NDA-HCl allows researchers to build highly uniform, ready-to-conjugate matrices in a single, streamlined workflow.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Retrieved from[Link]

  • Zubov, V.P., Kumar, M.V., Masterova, M.N., & Kabanov, V.A. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science-Chemistry, 13(1), 111-131. Retrieved from[Link]

  • MDPI. (2020). Modulating Functionalized Poly(ethylene glycol) Diacrylate Hydrogel Mechanical Properties through Competitive Crosslinking Mechanics. Retrieved from[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N,N-Diallyl-2-aminoacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

N,N-Diallyl-2-aminoacetamide hydrochloride (CAS: 118870-91-0) is a highly reactive, bifunctional organic intermediate frequently utilized in advanced drug development, particularly in the synthesis of nitrogen-containing heterocycles and transition-metal catalyzed functionalizations[1][2].

Handling this compound requires rigorous safety protocols. As a hydrochloride salt containing two allyl groups, it presents a dual hazard: the crystalline salt is prone to static aerosolization (causing severe respiratory and ocular irritation), while the allylic amine moiety poses risks of dermal sensitization and toxicity[3].

This guide provides drug development professionals and laboratory scientists with a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of this critical chemical.

Physicochemical & Hazard Profile

Before designing a safety protocol, it is critical to understand the intrinsic properties of the material. The hazards associated with N,N-Diallyl-2-aminoacetamide hydrochloride are primarily driven by its physical state (a hygroscopic, easily aerosolized powder) and its chemical reactivity.

Table 1: Chemical and Hazard Summary

Property / MetricDetailMechanistic Rationale
Chemical Name N,N-Diallyl-2-aminoacetamide hydrochloride-
CAS Number 118870-91-0[4]-
Molecular Weight 190.67 g/mol Low molecular weight increases volatility/absorption risk if dissolved.
Physical State Solid (Crystalline Powder)Prone to static cling; high risk of inhalation exposure.
GHS Hazard Statements H302, H315, H319, H335[3]Harmful if swallowed; causes skin/eye irritation; respiratory tract irritant.
Storage Requirements Inert atmosphere, 2-8°C[3]Hygroscopic nature leads to degradation and clumping upon moisture exposure.

Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. The following matrix does not merely list the required gear; it explains the causality behind each choice, ensuring scientists understand the specific vulnerabilities being mitigated.

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRequired EquipmentCausality & Mechanistic Justification
Eye/Face Chemical safety goggles + Face shieldCausality: Hydrochloride salts form fine, highly irritating dust. Standard safety glasses lack orbital seals, allowing aerosolized particles to dissolve in ocular fluid, forming localized hydrochloric acid.
Hands Double-layered Nitrile gloves (Min 5 mil)Causality: Nitrile offers superior resistance to amine derivatives compared to latex. Double-gloving ensures that if the outer layer is breached by micro-abrasions from the crystalline solid, the inner layer maintains the dermal barrier.
Skin/Body Tyvek® or chemical-resistant lab coat, closed-toe shoesCausality: Allyl amines can act as dermal sensitizers. A fluid-resistant barrier prevents dissolved solutions (e.g., if spilled during solvent addition) from penetrating standard cotton lab coats.
Respiratory N95/P100 particulate respirator (if handled outside hood)Causality: Mitigates H335 (respiratory irritation). The electrostatic charge of the powder makes it highly mobile in ambient air; particulate filters trap these micro-crystals before they reach the pulmonary alveoli.

Operational Workflow: Handling & Reaction Protocol

To ensure scientific integrity and safety, the handling of N,N-Diallyl-2-aminoacetamide hydrochloride must follow a strict, self-validating workflow. This protocol minimizes static aerosolization and controls exposure during the transition from a solid salt to a dissolved reactive intermediate.

Step 1: Pre-Operation Setup & Static Control
  • Fume Hood Verification: Ensure the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm).

  • Static Mitigation: Pass an anti-static zero-ionizer bar over the analytical balance and the weighing area.

    • Expert Insight: Amine hydrochloride salts are notoriously prone to triboelectric charging. Unmitigated static will cause the powder to repel from the spatula, aerosolizing the irritant directly into the user's breathing zone.

  • Purge Preparation: Prepare an Argon or Nitrogen line for purging the reaction vessel, as the compound is moisture-sensitive and stored under an inert atmosphere[3].

Step 2: Weighing and Transfer
  • Container Selection: Use a V-neck, anti-static polymeric weighing boat. Avoid glass weigh boats, which exacerbate static cling.

  • Transfer Technique: Using a grounded stainless-steel spatula, slowly transfer the required mass. Do not drop the powder from a height; place the spatula directly against the bottom of the weigh boat to release the solid.

  • Vessel Loading: Transfer the solid into a dry, inert-gas-purged round-bottom flask. Immediately seal with a rubber septum.

Step 3: Dissolution and Reaction Setup
  • Solvent Selection: Select a polar aprotic solvent (e.g., DMF or THF) suitable for downstream palladium-catalyzed allylic functionalizations[2].

  • Addition: Introduce the solvent dropwise via a syringe through the septum.

    • Expert Insight: Rapid solvent addition can cause localized exothermic dissolution, leading to solvent vapor expansion and potential pressure blow-outs.

  • Agitation: Initiate magnetic stirring only after the solid is fully submerged in the solvent to prevent dry-powder abrasion against the flask walls.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent acute exposure and environmental contamination.

Solid Spill (Powder)
  • Do NOT Dry Sweep: Sweeping will immediately aerosolize the hydrochloride salt.

  • Dampen: Lightly mist the spill area with a compatible low-volatility solvent (e.g., a high-water-content ethanol solution) to bind the powder.

  • Collect: Wipe up the dampened material using absorbent chemical spill pads.

  • Neutralize: Wipe the surface with a mild sodium bicarbonate solution (5% w/v) to neutralize any residual trace hydrochloride acidity, followed by a DI water rinse.

Waste Disposal
  • Classification: Collect all contaminated wipes, gloves, and weigh boats in a high-density polyethylene (HDPE) solid waste container.

  • Labeling: Label strictly as "Hazardous Waste: Toxic/Irritant Solid - Contains N,N-Diallyl-2-aminoacetamide hydrochloride (CAS 118870-91-0)". Do not mix with strong oxidizing waste streams.

Emergency Exposure Response Pathway

The following diagram outlines the immediate, step-by-step causality loop for accidental exposure.

G Exposure Accidental Exposure (CAS: 118870-91-0) Dermal Dermal Contact Exposure->Dermal Ocular Ocular Contact Exposure->Ocular Inhalation Inhalation Exposure->Inhalation WashSkin Remove PPE Wash with soap & water Dermal->WashSkin WashEye Flush at eyewash station (Min. 15 minutes) Ocular->WashEye FreshAir Move to fresh air Rest in upright position Inhalation->FreshAir MedEval Medical Evaluation Provide SDS to Physician WashSkin->MedEval WashEye->MedEval FreshAir->MedEval EHS EHS Incident Reporting & Lab Decontamination MedEval->EHS

Fig 1: Emergency response and decontamination workflow for N,N-Diallyl-2-aminoacetamide HCl exposure.

References

  • ACS Sustainable Chemistry & Engineering. "Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases." American Chemical Society. Available at:[Link]

  • RSC Advances. "A green approach to 2-arylquinolines via palladium-catalysed C–H activation." Royal Society of Chemistry. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.